Iloprost-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2 |
InChI Key |
HIFJCPQKFCZDDL-KFJXZQTLSA-N |
Isomeric SMILES |
[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is Iloprost-d4 stable isotope
An In-depth Technical Guide to Iloprost-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic and more stable analog of prostacyclin (PGI2), an endogenous substance known for its potent vasodilatory and platelet aggregation inhibitory properties.[1][2][3][4] It is used therapeutically for conditions such as pulmonary arterial hypertension (PAH) and severe frostbite.[3][4] this compound is a deuterated, stable isotope-labeled version of Iloprost.[5][6] In this form, four hydrogen atoms in the pentanoic acid side chain are replaced with deuterium. This isotopic substitution renders this compound an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Iloprost measurement in biological matrices.[7][8]
The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry.[8] These standards co-elute chromatographically with the non-labeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and compensates for variations in instrument response (matrix effects), leading to highly reliable quantification.[9][10]
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight compared to the unlabeled parent compound.
| Property | Value | Reference |
| Analyte Name | This compound | [6] |
| Synonym | Cthis compound | [7] |
| Molecular Formula | C₂₂H₂₈D₄O₄ | [6][7][11] |
| Molecular Weight | 364.51 g/mol | [6][11] |
| Unlabeled CAS Number | 78919-13-8 | [6] |
| Deuterated CAS Number | 1035094-10-0 | [6][11] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [7] |
| Appearance | A solution in methyl acetate | [7] |
Mechanism of Action of Iloprost
This compound is chemically and pharmacologically equivalent to Iloprost in its biological action. Iloprost mimics the effects of natural prostacyclin (PGI2) by binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[2][12] This interaction initiates a signaling cascade that is central to its therapeutic effects.
-
Receptor Binding and Signal Transduction : Upon binding to the IP receptor on vascular smooth muscle cells and platelets, Iloprost activates the associated Gs alpha subunit of the G protein.[2]
-
Activation of Adenylate Cyclase : The activated Gs protein stimulates the enzyme adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][13]
-
Downstream Effects of cAMP : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to:
-
Vasodilation : In vascular smooth muscle cells, this cascade leads to a decrease in intracellular calcium levels, causing muscle relaxation and vasodilation of both systemic and pulmonary arterial beds.[2][14]
-
Inhibition of Platelet Aggregation : In platelets, elevated cAMP inhibits the activation of glycoprotein IIb/IIIa receptors, which is crucial for platelet aggregation, thereby reducing the risk of thrombosis.[2]
-
Cytoprotective and Anti-inflammatory Effects : Iloprost also exhibits cytoprotective properties, potentially by preserving mitochondrial function, reducing oxidative stress, and stabilizing cell membranes.[1][3] It can also suppress the release of pro-inflammatory cytokines.[2]
-
Application and Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of Iloprost in complex biological matrices like plasma, urine, or tissue homogenates.
General Workflow for Quantitative Analysis
The workflow involves adding a known quantity of this compound to a sample, followed by extraction, chromatographic separation, and mass spectrometric detection. The ratio of the analyte signal to the internal standard signal is used for quantification.
Detailed Protocol: Quantification of Iloprost in Human Plasma
This protocol provides a generalized methodology for the quantification of Iloprost using this compound based on standard bioanalytical practices.[9][10][15][16]
1. Materials and Reagents:
-
Iloprost analytical standard and this compound internal standard.
-
Human plasma (with anticoagulant, e.g., K₂EDTA).
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents for extraction (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges).
2. Preparation of Standards:
-
Prepare stock solutions of Iloprost and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of Iloprost by serial dilution to prepare calibration standards.
-
Prepare a working solution of this compound (e.g., 50 ng/mL) to be used for spiking.
3. Sample Preparation (using Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly. This results in a final internal standard concentration of, for example, 5 ng/mL.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 65% water, 35% methanol with 0.1% formic acid).
4. UHPLC-MS/MS Analysis:
-
Chromatography System: A UHPLC system (e.g., Agilent, Shimadzu).
-
Column: A reverse-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 35% B to 95% B over 3 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).[15]
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Iloprost: m/z 359.1 → 231.2[15]
-
This compound: m/z 363.1 → 235.2 (predicted, based on d4 addition and fragmentation)
-
-
Data Analysis:
-
Integrate the peak areas for both Iloprost and this compound.
-
Calculate the peak area ratio (Iloprost/Iloprost-d4).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Iloprost in the unknown samples from the calibration curve.
-
Quantitative Data and Clinical Relevance
While this compound is used in an analytical context, the data generated is crucial for understanding the pharmacokinetics and clinical efficacy of the parent drug, Iloprost.
Pharmacokinetic and Receptor Binding Data
Understanding the pharmacokinetic profile and receptor affinity of Iloprost is essential for designing effective dosing regimens and interpreting bioanalytical data.
| Parameter | Value | Reference |
| Protein Binding | ~60% | [14] |
| Elimination Half-Life | 20-30 minutes | [3][14] |
| Metabolism | Primarily via β-oxidation of the carboxyl side chain to the inactive metabolite, tetranor-iloprost. | [1][3][14] |
| Excretion | ~68-70% renal, ~12% fecal | [3][14] |
| Receptor Binding Ki (nM) | IP: 11, EP₁: 11, EP₃: 56, EP₂: 1870, EP₄: 284 | [7] |
| cAMP EC₅₀ (nM) | IP Receptor: 0.37, EP₃ Receptor: 27.5 | [7] |
Clinical Efficacy Data in Pulmonary Arterial Hypertension (PAH)
The following table summarizes data from a key clinical trial (AIR study) for inhaled Iloprost, demonstrating its therapeutic benefit.
| Outcome Measure (12-week study) | Iloprost Group (n=101) | Placebo Group (n=102) | p-value | Reference |
| Change in 6-Minute Walk Distance (m) | +36.4 | -4.6 | 0.004 | [17] |
| Patients with ≥10% 6MWD Improvement | 37.6% | 25.5% | NS | [17] |
| Improvement by ≥1 NYHA Class | 23.8% | 12.7% | 0.03 | [17] |
| Combined Endpoint Achieved * | 16.8% | 4.9% | 0.007 | [17] |
| Change in Mean Pulmonary Artery Pressure (mmHg) | -3.3 | +1.2 | <0.001 | [17] |
*Combined endpoint: Improvement in exercise capacity (≥10% in 6MWD) and NYHA class, without clinical deterioration.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Iloprost. Its role as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise bioanalytical methods. Such methods are fundamental for pharmacokinetic studies, clinical trial sample analysis, and therapeutic drug monitoring, ultimately ensuring the safe and effective use of Iloprost in treating diseases like pulmonary arterial hypertension. This guide provides the core technical information required to understand and effectively utilize this compound in a research and development setting.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. This compound | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Incorporation of iloprost in phospholipase-resistant phospholipid scaffold enhances its barrier protective effects on pulmonary endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
synthesis and purification of Iloprost-d4
An In-depth Technical Guide to the Synthesis and Purification of Iloprost-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route and detailed purification protocol for this compound, a deuterated analog of the synthetic prostacyclin, Iloprost. This document is intended to serve as a technical resource for researchers and professionals involved in the development and synthesis of isotopically labeled pharmaceutical compounds.
Introduction to this compound
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1] this compound is a deuterated version of Iloprost, where four hydrogen atoms on the pentanoic acid side chain have been replaced with deuterium. This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic studies and quantitative analysis of Iloprost in biological samples by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by modifying established synthetic routes for Iloprost. A key step in many Iloprost syntheses is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the α-side chain (the pentanoic acid moiety). The proposed synthesis of this compound utilizes a deuterated phosphonate reagent in an HWE reaction with the bicyclic ketone intermediate of Iloprost.
The overall synthetic scheme can be envisioned as follows:
-
Synthesis of a deuterated phosphonate reagent.
-
Horner-Wadsworth-Emmons olefination to couple the deuterated side chain with the Iloprost core.
-
Deprotection to yield crude this compound.
Experimental Protocol: Synthesis of Deuterated Phosphonate Reagent
A plausible route to the required deuterated phosphonate starts from a commercially available deuterated precursor, such as 4-bromobutanoic acid-d4.
Step 1: Esterification of 4-Bromobutanoic acid-d4
-
Reaction: 4-Bromobutanoic acid-d4 is converted to its methyl ester to prevent interference of the acidic proton in subsequent steps.
-
Procedure:
-
Dissolve 4-bromobutanoic acid-d4 (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromobutanoate-d4.
-
Step 2: Arbuzov Reaction to form the Phosphonate
-
Reaction: The bromide is displaced by triethyl phosphite in an Arbuzov reaction to form the desired phosphonate ester.
-
Procedure:
-
Heat a mixture of methyl 4-bromobutanoate-d4 (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C.
-
The reaction is typically run neat.
-
Monitor the reaction by observing the cessation of ethyl bromide evolution.
-
The reaction time is usually 4-8 hours.
-
Purify the resulting diethyl (4-(methoxycarbonyl)butyl-d4)phosphonate by vacuum distillation.
-
Experimental Protocol: Synthesis of this compound Methyl Ester
Step 1: Horner-Wadsworth-Emmons Olefination
-
Reaction: The deuterated phosphonate is reacted with the bicyclic ketone intermediate of Iloprost to form the carbon-carbon double bond of the α-side chain.
-
Procedure:
-
Dissolve the deuterated phosphonate (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add a strong base, such as n-butyllithium (1.4 eq), dropwise to generate the phosphonate ylide.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the protected bicyclic Iloprost ketone intermediate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is the protected this compound methyl ester.
-
Experimental Protocol: Hydrolysis to this compound
Step 1: Saponification of the Methyl Ester
-
Reaction: The methyl ester is hydrolyzed to the free carboxylic acid, and protecting groups are removed.
-
Procedure:
-
Dissolve the crude protected this compound methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with a dilute solution of hydrochloric acid or sodium hydrogen sulfate.
-
Extract the this compound into an organic solvent such as ethyl acetate or methyl tertiary-butyl ether.
-
Dry the organic phase and evaporate the solvent to yield crude this compound as an oil.
-
Purification of this compound
A multi-step purification process is typically required to obtain high-purity this compound, free of diastereomers and other impurities.
Experimental Protocol: Gravitational Chromatography
This initial step is used to remove the bulk of impurities from the crude this compound.
-
Stationary Phase: Silica gel (particle size 0.063-0.2 mm).
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude this compound oil in a minimal amount of acetone.
-
Add hexane or another alkane until the solution becomes opalescent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a step-gradient of increasing polarity, for example, starting with hexane:acetone (e.g., 9:1) and gradually increasing the proportion of acetone.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification to achieve >98% purity.
-
Stationary Phase: Reversed-phase C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the purification of prostaglandins. The water phase is often acidified slightly (e.g., with 0.1% formic acid or phosphoric acid to pH 4) to ensure the carboxylic acid is protonated.
-
Procedure:
-
Dissolve the partially purified this compound from the gravitational chromatography step in the mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Elute with a suitable gradient of acetonitrile in water. A typical gradient might start at 30% acetonitrile and increase to 70% over 30-40 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be freeze-dried to yield the final, highly purified this compound.
-
Data Presentation
The following table summarizes the expected yields and purity levels for the . These are typical values and may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| Synthesis | Crude this compound | 40-50 (over 3 steps) | ~90 |
| Purification 1 | This compound after Gravitational Chromatography | 70-80 | >95 |
| Purification 2 | This compound after Preparative HPLC | 85-95 | >99 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the .
Iloprost Signaling Pathway
Iloprost exerts its therapeutic effects by acting as a prostacyclin (IP) receptor agonist.[2]
Caption: Simplified signaling pathway of Iloprost.
References
In Vitro Mechanism of Action of Iloprost-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of Iloprost-d4. As a deuterated analog of Iloprost, its biological activity at the cellular and molecular level is identical to that of Iloprost. The deuterium labeling in this compound serves as a tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification, without altering its interaction with target receptors or its downstream signaling pathways in an in vitro setting.
Iloprost is a synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant roles in vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] This guide will detail the molecular interactions, signaling cascades, and cellular responses elicited by this compound in various in vitro experimental systems.
Core Mechanism: Prostacyclin Receptor (IP Receptor) Agonism
The primary mechanism of action of this compound is its function as a potent agonist of the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family.[1][2] The binding of this compound to the IP receptor initiates a cascade of intracellular events, with the canonical pathway involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Signaling Pathway
The activation of the IP receptor by this compound triggers the following signaling cascade:
-
Receptor Binding and Gs Protein Activation: this compound binds to the IP receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[1]
-
Downstream Cellular Responses: Activated PKA phosphorylates various downstream target proteins, leading to a range of cellular effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[1]
References
A Technical Guide to Iloprost-d4 for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Iloprost-d4, a deuterated analog of the synthetic prostacyclin, Iloprost. This document details its commercial availability, its role in key signaling pathways, and protocols for its application in quantitative analysis.
This compound serves as an essential internal standard for the accurate quantification of Iloprost in biological samples through mass spectrometry-based methods. Its structural similarity and mass difference make it an ideal tool for correcting for analytical variability in research and clinical settings.
Commercial Suppliers of this compound
For researchers looking to source this compound, several commercial suppliers offer this compound in various quantities and purities. A summary of key suppliers and their product specifications is provided in the table below for easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | Formulation | CAS Number |
| Cayman Chemical | 9000366 | ≥99% deuterated forms (d1-d4) | 25 µg, 50 µg | A solution in methyl acetate | 1035094-10-0 |
| LGC Standards | TRC-I267302 | Not specified | 0.25 mg, 2.5 mg | Neat | 1035094-10-0 |
| Sigma-Aldrich | Not readily available | Not specified | Not specified | Not specified | 1035094-10-0 |
| Pharmaffiliates | PA STI 052660 | Not specified | Inquire for details | Pale Yellow Oil | 1035094-10-0 |
| MedChemExpress | HY-A0096S | Not specified | Inquire for details | Not specified | 1035094-10-0 |
The Iloprost Signaling Pathway
Iloprost exerts its physiological effects by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It primarily acts through the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet activation.
The binding of Iloprost to the IP receptor triggers the activation of the associated Gs alpha subunit (Gαs) of the G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet activation, aggregation, and granule release.
Experimental Protocol: Quantification of Iloprost in Human Plasma using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantification of Iloprost in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw Plasma Samples : Thaw frozen human plasma samples on ice.
-
Spike with Internal Standard : To 200 µL of plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 50 ng/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation and Extraction :
-
Add 800 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer for Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of prostaglandins.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution :
-
0-1 min: 30% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibration at 30% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
Column Temperature : 40°C.
Mass Spectrometry Parameters
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Negative ion mode is often preferred for prostaglandins.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Iloprost : Precursor ion (Q1) m/z 359.2 → Product ion (Q3) m/z 217.1
-
This compound : Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 221.1
-
-
Ion Source Parameters :
-
IonSpray Voltage : -4500 V
-
Temperature : 550°C
-
Curtain Gas : 30 psi
-
Nebulizer Gas (GS1) : 50 psi
-
Heater Gas (GS2) : 50 psi
-
-
Compound-Specific Parameters :
-
Declustering Potential (DP) , Collision Energy (CE) , and Collision Cell Exit Potential (CXP) should be optimized for both Iloprost and this compound to achieve maximum sensitivity.
-
This technical guide provides a foundational understanding of this compound for research applications. The provided information on commercial suppliers, the detailed signaling pathway, and the comprehensive experimental protocol will aid researchers in the effective utilization of this essential analytical standard.
Navigating the Stability of Iloprost-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the storage and stability of isotopically labeled compounds like Iloprost-d4 is paramount for ensuring the integrity and accuracy of experimental results. This in-depth technical guide provides a comprehensive overview of the available storage and stability guidelines for this compound, supplemented with general protocols for stability-indicating analysis.
Storage and Stability Profile
This compound, a deuterated analog of the synthetic prostacyclin (PGI₂) analog Iloprost, is primarily utilized as an internal standard in mass spectrometry-based quantification of Iloprost. Proper handling and storage are critical to maintain its isotopic purity and chemical integrity.
Recommended Storage Conditions
Based on supplier recommendations, this compound should be stored under specific conditions to ensure its long-term stability.
| Parameter | Recommended Condition | Source |
| Temperature | -20°C | [1] |
| Form | Solution in methyl acetate | [1] |
| Stated Stability | ≥ 1 year at -20°C | [1] |
Shipping and Handling
This compound is typically shipped on wet ice to maintain a cold chain. Upon receipt, it is imperative to transfer the product to the recommended -20°C storage condition promptly.
Stability Considerations for Prostacyclin Analogs
A study on an Iloprost isotonic solution demonstrated long-term stability in elastomeric pumps, indicating good physical-chemical stability of the solution.[5] The pH of the Iloprost solution remained stable at 7.0 over an 8-day period, and HPLC analysis showed no significant changes in the enantiomer peaks.[5]
Experimental Protocols for Stability Assessment
Due to the lack of specific published stability studies on this compound, this section outlines a general experimental framework for conducting forced degradation studies and developing a stability-indicating analytical method. This approach is based on established principles of pharmaceutical stability testing.[6][7][8][9][10]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies also help in developing and validating a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-MS method.
Stability-Indicating HPLC-MS Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and a volatile buffer (e.g., ammonium acetate or formate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at an appropriate wavelength and Mass Spectrometry (for peak identification and purity) |
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Visualizing Experimental Workflows and Potential Degradation
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.
Workflow for Forced Degradation and Stability Analysis.
Potential Signaling Pathway of Iloprost
Iloprost exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway.
Iloprost Signaling Pathway via the IP Receptor.
Conclusion
For this compound, the primary stability guideline is storage at -20°C, which is reported to maintain its integrity for at least one year. While specific degradation pathways and products for the deuterated form have not been extensively published, the general principles of prostacyclin analog stability and forced degradation studies provide a robust framework for ensuring the quality of this critical research tool. Researchers should adhere to the recommended storage conditions and, when necessary, employ validated stability-indicating analytical methods to confirm the integrity of this compound in their experimental settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. atsjournals.org [atsjournals.org]
- 4. [Clinical pharmacology of prostacyclin and stable analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Term Stability Evaluation of Prostacyclin Released from Biomedical Device Through Turbiscan Lab Expert - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. ijpsm.com [ijpsm.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
The Untapped Potential of Deuterated Iloprost: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost, a synthetic prostacyclin (PGI2) analog, is a potent vasodilator and inhibitor of platelet aggregation, with established therapeutic applications in pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1][2][3] However, its clinical utility is often limited by a short biological half-life, necessitating frequent administration.[2][4] The strategic replacement of hydrogen with deuterium atoms at specific metabolically labile positions within the Iloprost molecule presents a compelling avenue for research and development. This guide explores the potential applications of deuterated Iloprost in research, focusing on its synthesis, anticipated pharmacokinetic advantages, and proposed experimental frameworks to investigate its therapeutic promise. While clinical data on deuterated Iloprost is not yet available, this document serves as a forward-looking technical resource to stimulate and guide future research in this promising area.
The Rationale for Deuterating Iloprost: The Kinetic Isotope Effect
The primary motivation for developing deuterated pharmaceuticals lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step of metabolism can be significantly slowed down when a deuterium atom is present at that position.[5][6] This can lead to:
-
Extended Half-Life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation.[7][8]
-
Improved Pharmacokinetic Profile: Deuteration can lead to a more predictable and sustained drug exposure, potentially reducing peak-to-trough variations.[8]
-
Reduced Metabolite-Mediated Toxicity: By altering metabolic pathways, deuteration may decrease the formation of potentially toxic metabolites.[5]
-
Enhanced Therapeutic Efficacy: A longer duration of action could lead to improved patient outcomes and potentially lower required doses.
Iloprost is primarily metabolized via β-oxidation of its carboxyl side chain.[2][9] Therefore, selective deuteration at or near the sites of enzymatic attack could significantly enhance its pharmacokinetic profile.
Potential Research Applications of Deuterated Iloprost
The enhanced pharmacokinetic properties of a deuterated Iloprost analog would open up several avenues for research and potential clinical applications:
-
Pulmonary Arterial Hypertension (PAH): A longer-acting inhaled or intravenous formulation could reduce the frequency of administration, improving patient convenience and adherence to therapy. Research could focus on whether a more stable plasma concentration of the drug leads to better long-term outcomes in PAH management.[10][11][12]
-
Peripheral Vascular Disease and Raynaud's Phenomenon: A deuterated Iloprost with extended bioavailability could be investigated for systemic administration in these conditions, potentially offering more consistent vasodilation and relief of symptoms.[3]
-
Ischemia-Reperfusion Injury: The cytoprotective effects of Iloprost, attributed to the preservation of mitochondrial function and reduction of oxidative stress, could be more effectively harnessed with a longer-acting deuterated version in the context of organ transplantation or cardiovascular surgery.[4][9][13]
-
Pharmacokinetic and Metabolic Studies: Deuterated Iloprost would serve as an invaluable tool for in-depth studies of Iloprost's metabolism, helping to precisely identify the metabolic pathways and the enzymes involved.
Proposed Synthesis of Deuterated Iloprost
While a specific synthesis for deuterated Iloprost has not been published, a potential strategy would involve the incorporation of deuterium atoms into key precursor molecules during its multi-step synthesis. Drawing from established synthetic routes for Iloprost[14][15][16], deuterium could be introduced at the metabolically susceptible positions of the carboxyl side chain.
Hypothetical Key Synthetic Step:
One plausible approach would involve the use of a deuterated building block for the upper side chain. For example, a deuterated version of the phosphonate reagent used in the Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester of the top side chain could be employed. This would place deuterium atoms at positions that are susceptible to β-oxidation.
Proposed Experimental Protocols
To investigate the potential advantages of deuterated Iloprost, a series of preclinical and clinical experiments would be necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated Iloprost with non-deuterated Iloprost in liver microsomes.
Methodology:
-
Incubation: Incubate deuterated Iloprost and non-deuterated Iloprost (at a concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in the presence of a NADPH-generating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of deuterated Iloprost and non-deuterated Iloprost in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: Administer a single intravenous (IV) dose (e.g., 10 µg/kg) of either deuterated or non-deuterated Iloprost to two groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) for both compounds.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments.
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Iloprost | 25 | 27.7 |
| Deuterated Iloprost | 75 | 9.2 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (IV Administration)
| Parameter | Iloprost | Deuterated Iloprost |
| t½ (h) | 0.5 | 2.0 |
| AUC (ng*h/mL) | 50 | 200 |
| CL (mL/min/kg) | 3.3 | 0.83 |
| Vd (L/kg) | 0.14 | 0.14 |
Signaling Pathway of Iloprost
Iloprost exerts its effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1]
Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.
Experimental Workflow Diagram
The following diagram outlines the proposed workflow for the preclinical evaluation of deuterated Iloprost.
Caption: Proposed preclinical research workflow for deuterated Iloprost.
Conclusion
The development of a deuterated form of Iloprost represents a scientifically sound and promising strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, researchers can aim to create a molecule with a superior pharmacokinetic profile, potentially leading to improved clinical outcomes and patient quality of life. The experimental frameworks outlined in this guide provide a roadmap for the preclinical investigation of deuterated Iloprost, from initial synthesis and metabolic stability studies to comprehensive pharmacokinetic and efficacy evaluations. Further research in this area is strongly encouraged to unlock the full therapeutic promise of this novel molecular entity.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhaled iloprost is a potent acute pulmonary vasodilator in HIV-related severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost to treat severe pulmonary hypertension. An uncontrolled trial. German PPH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of Iloprost-d4
This guide provides comprehensive safety data sheet (SDS) information for Iloprost-d4, tailored for researchers, scientists, and drug development professionals. This compound is a deuterated analog of Iloprost, a synthetic prostacyclin (PGI2) mimetic used for its vasodilatory and antiplatelet properties.[1] While specific safety data for the deuterated form is limited, the toxicological information for the parent compound, Iloprost, serves as a primary reference due to their structural and functional similarity.
Section 1: Chemical and Physical Properties
This compound is distinguished from Iloprost by the substitution of four hydrogen atoms with deuterium. This isotopic labeling is primarily for use as an internal standard in quantitative mass spectrometry-based analyses.[2]
| Property | Value | Source |
| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid | [3] |
| CAS Number | 1035094-10-0 | [4] |
| Molecular Formula | C₂₂H₂₈D₄O₄ | [2][4] |
| Molecular Weight | 364.5 g/mol | [2][3][4] |
| Appearance | A solution in methyl acetate | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml); Slightly soluble in Dichloromethane and Methyl Acetate (0.1-1 mg/ml) | [2] |
Section 2: Hazard Identification and Toxicological Data
The following hazard information is based on the Safety Data Sheet for the parent compound, Iloprost. Standard laboratory precautions should be taken, assuming this compound presents similar hazards.
GHS Hazard Statements:
-
H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
H319: Causes serious eye irritation.[5]
-
H361: Suspected of damaging fertility or the unborn child.[5]
-
H336: May cause drowsiness or dizziness.[5]
| Toxicity Metric | Value | Species | Source |
| LD50 (Oral) | >100 mg/kg | Rat | [5] |
| Primary Irritant Effect (Eye) | Irritating effect | - | [5] |
| Primary Irritant Effect (Skin) | No irritant effect | - | [5] |
| Sensitization | No sensitizing effects known | - | [5] |
Section 3: Safe Handling and Emergency Procedures
Proper handling and emergency protocols are critical when working with potent compounds like this compound.
| Procedure | Description | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge. Do not eat, drink, or smoke when using this product. | [5][6] |
| Storage | Store in accordance with the information listed on the product insert. Keep ignition sources away. | [5] |
| First Aid (Inhalation) | Relocate to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. | [5][6] |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention. | [6] |
| First Aid (Eye Contact) | Flush eyes immediately with large amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Seek medical attention. | [6] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. | |
| Spill Response | Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains. |
Section 4: Biological Mechanism and Signaling Pathway
Iloprost is a stable synthetic analog of prostacyclin (PGI₂) that functions as a potent vasodilator and inhibitor of platelet aggregation.[1][7] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade that mediates its physiological effects.[1]
Caption: Iloprost binds to the IP receptor, activating adenylate cyclase to produce cAMP.
Binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels, which results in vasodilation and inhibition of platelet aggregation.[1] Studies also suggest the involvement of the cAMP/Epac/Rap1 pathway in enhancing endothelial barrier function.[8]
Section 5: Experimental Protocols
The following protocols are summarized from preclinical and clinical studies involving Iloprost and are provided as examples of its application in research.
This protocol describes the use of inhaled Iloprost to treat established right ventricular (RV) failure in a rat model.[9][10]
Caption: Workflow for inducing and treating RV failure with Iloprost in a rat model.
-
Objective: To investigate the effects of Iloprost on established right ventricular failure and fibrosis.[9]
-
Animal Model: Rats with angio-obliterative pulmonary arterial hypertension (PAH) and RV failure, induced by a single injection of the VEGF receptor inhibitor SU5416 followed by four weeks of exposure to hypoxia.[10]
-
Treatment Administration: After confirmation of RV dysfunction, rats were randomized to receive either nebulized Iloprost (0.1 µg/kg) or a drug-free vehicle, administered three times daily for two weeks.[10]
-
Endpoint Analysis: RV function and exercise capacity were evaluated before and after the treatment period using echocardiography and treadmill tests. Hemodynamic measurements and histological analysis of RV collagen deposition were performed at the end of the study.[9][10]
This protocol details the investigation of Iloprost's anti-inflammatory effects in a mouse model of allergic asthma.[11]
-
Objective: To determine if inhaled Iloprost can suppress the cardinal features of asthma and to elucidate the underlying mechanism.[11]
-
Animal Model: A murine model of ovalbumin (OVA)-induced allergic asthma.
-
Treatment Administration: Aerosolized Iloprost was administered to mice during either the initial sensitization (priming) phase or the subsequent allergen challenge phase.[11]
-
Endpoint Analysis: The study assessed key features of asthma, including airway hyperresponsiveness, lung inflammation, and mucus production. Mechanistic studies focused on the function of lung myeloid dendritic cells (DCs), including their maturation and migration to mediastinal lymph nodes, and their ability to induce allergen-specific Th2 responses.[11]
This protocol outlines a prospective, randomized, multicenter phase II study to evaluate the therapeutic potential of Iloprost in patients with Acute Respiratory Distress Syndrome (ARDS).[12]
-
Objective: To assess the efficacy and safety of nebulized Iloprost in addition to standard care for patients with ARDS.[12]
-
Study Design: A randomized, controlled, multicenter trial.
-
Treatment Group: Patients receive 20 μg of nebulized Iloprost three times per day for five days, in addition to standard ARDS care.[12]
-
Control Group: Patients receive nebulized 0.9% NaCl with an equal volume three times per day for five days.[12]
-
Endpoint Analysis: Primary endpoints may include improvement in oxygenation and other physiological parameters. Secondary endpoints include the assessment of biomarkers related to coagulation and inflammation to better understand the associations with Iloprost treatment.[12]
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the ThIlo trial): a prospective, randomized, multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolic Fate of Iloprost-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available scientific information on the metabolic fate of Iloprost. To date, no specific in vivo metabolism studies have been published on Iloprost-d4. The metabolic pathway of this compound is inferred to be identical to that of non-deuterated Iloprost, as deuterium labeling is not expected to alter the primary metabolic routes. This compound is commonly used as an internal standard in pharmacokinetic studies due to its similar chemical behavior and distinct mass.
Executive Summary
Iloprost, a synthetic prostacyclin (PGI2) analogue, undergoes extensive and rapid metabolism in vivo. The primary metabolic pathway is the β-oxidation of the carboxyl side chain, leading to the formation of two main metabolites: dinor-iloprost and the more abundant, pharmacologically inactive tetranor-iloprost. Further metabolism can involve hydroxylation and subsequent conjugation of these metabolites. The cytochrome P450 enzyme system plays a minor role in the biotransformation of Iloprost. Excretion of Iloprost and its metabolites is rapid and occurs predominantly through the kidneys. This guide provides a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate the in vivo fate of Iloprost, which serves as a surrogate for understanding the metabolism of this compound.
Metabolic Pathways of Iloprost
The in vivo metabolism of Iloprost is characterized by the enzymatic degradation of its side chains.
Primary Metabolism: β-Oxidation
The principal metabolic transformation of Iloprost is the β-oxidation of the upper carboxyl side chain. This process involves the sequential removal of two-carbon units, leading to the formation of dinor- and tetranor-iloprost.[1] Tetranor-iloprost is the main metabolite identified in vivo.
Secondary Metabolism
Following β-oxidation, the primary metabolites can undergo further biotransformation, including hydroxylation and conjugation, prior to excretion.
Quantitative Pharmacokinetic Data
The pharmacokinetics of Iloprost are characterized by rapid clearance and a short half-life. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Iloprost
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 20-30 minutes | Human | Intravenous | [2] |
| 6.5 - 9.4 minutes | Human | Inhaled | [3][4] | |
| ~3.5 hours (in perfusate) | Rabbit (isolated lung) | Infused | [1] | |
| Clearance | 15-20 mL/min/kg | Human | Intravenous | |
| Bioavailability | ~63% (intravascular) | Rabbit (isolated lung) | Inhaled | [1] |
| Maximum Concentration (Cmax) | 155-158 pg/mL | Human | Inhaled (5 µg dose) | [3][4] |
| Protein Binding | ~60% (mainly albumin) | Human | - |
Table 2: Excretion Profile of Iloprost and its Metabolites
| Excretion Route | Percentage of Dose | Species | Reference |
| Renal | ~80-90% | Human | [4] |
| Fecal | Not specified in detail | Human |
Note: The majority of the excreted compounds are metabolites, with tetranor-iloprost being the most significant.
Iloprost Signaling Pathway
Iloprost exerts its pharmacological effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
References
- 1. Pharmacokinetics and metabolism of infused versus inhaled iloprost in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Iloprost in Human Plasma Using Iloprost-d4 as an Internal Standard by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the development and validation of a sensitive and specific quantitative assay for Iloprost in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Iloprost-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. This robust assay is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Iloprost.
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, Raynaud's phenomenon, and ischemia.[1] It functions as a potent vasodilator and inhibitor of platelet aggregation by activating the prostacyclin receptor (IP receptor), which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Given its therapeutic importance and short half-life of 20 to 30 minutes, a reliable and sensitive quantitative method is essential for pharmacokinetic and pharmacodynamic assessments.[2][3]
This application note describes a quantitative LC-MS/MS assay for Iloprost in human plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The use of a SIL-IS is the gold standard for quantitative mass spectrometry, providing the highest level of accuracy and precision.
Signaling Pathway of Iloprost
Iloprost mimics the action of endogenous prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation results in vasodilation. In platelets, elevated cAMP inhibits platelet aggregation, contributing to the antithrombotic effects of Iloprost.[2][4]
Figure 1. Iloprost Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Iloprost analytical standard
-
This compound (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (sourced from an accredited supplier)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloprost and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Iloprost primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex. Add 200 µL of 0.1% formic acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
Experimental Workflow Diagram
Figure 2. Experimental Workflow.
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Iloprost | 361.2 | 195.1 | 100 | 25 |
| Iloprost (Qualifier) | 361.2 | 153.1 | 100 | 30 |
| This compound | 365.2 | 199.1 | 100 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Validation
The assay should be validated according to the latest bioanalytical method validation guidelines from regulatory agencies such as the FDA. Key validation parameters are summarized below.
Calibration Curve
The calibration curve should be constructed by plotting the peak area ratio of Iloprost to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range should encompass the expected therapeutic concentrations of Iloprost in plasma, which are generally in the low pg/mL to ng/mL range.[3][4][5][6]
Table 3: Example Calibration Curve Parameters
| Parameter | Acceptance Criteria |
| Calibration Range | 10 - 5000 pg/mL |
| Regression | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% for LLOQ) |
Accuracy and Precision
Accuracy and precision should be assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.
Table 4: Accuracy and Precision Acceptance Criteria
| Parameter | Acceptance Criteria |
| Intra-day Accuracy | Within ±15% of nominal (±20% for LLOQ) |
| Inter-day Accuracy | Within ±15% of nominal (±20% for LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
Selectivity and Matrix Effect
Selectivity should be evaluated by analyzing at least six different batches of blank human plasma to ensure no significant interferences are observed at the retention times of Iloprost and this compound. The matrix effect is assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.
Recovery
The extraction recovery of Iloprost is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low, mid, and high QC concentrations.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Iloprost in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for the implementation of this assay in a laboratory setting.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciex.jp [sciex.jp]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iloprost-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Iloprost-d4 in cell culture experiments. While this compound is a deuterated form of Iloprost, its biological activity is considered equivalent to that of Iloprost. Therefore, the following protocols and data are based on studies conducted with Iloprost. Iloprost is a stable synthetic analog of prostacyclin (PGI2) known for its potent vasodilatory and antiplatelet properties, primarily mediated through the activation of the prostacyclin receptor (IP receptor).[1]
Mechanism of Action
Iloprost mimics the action of prostacyclin by binding to the IP receptor, a G protein-coupled receptor (GPCR).[1] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.[1] Iloprost has also been shown to exert anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium.[1]
Signaling Pathway of Iloprost
References
Application Notes and Protocols for the Use of Iloprost-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Iloprost-d4 as an internal standard in pharmacokinetic (PK) studies of Iloprost. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, along with a summary of relevant pharmacokinetic data and the underlying signaling pathway of Iloprost.
Introduction to Iloprost and the Role of this compound
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1][2] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation.[3] Due to its potent nature and the low concentrations present in biological matrices, highly sensitive and accurate bioanalytical methods are required for its quantification in pharmacokinetic studies.
This compound, a stable isotope-labeled version of Iloprost, is the ideal internal standard for LC-MS/MS-based quantification.[2] Its chemical and physical properties are nearly identical to Iloprost, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification by correcting for any variability during the analytical process.
Iloprost Signaling Pathway
Iloprost acts as an agonist at the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3][4] Binding of Iloprost to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] In vascular smooth muscle cells, this signaling cascade results in vasodilation. In platelets, it leads to the inhibition of aggregation, contributing to the antithrombotic effects of Iloprost.[3]
Pharmacokinetic Parameters of Iloprost
The following tables summarize key pharmacokinetic parameters of Iloprost from various studies. These values can serve as a reference for designing new pharmacokinetic investigations.
Table 1: Pharmacokinetics of Intravenous Iloprost in Different Patient Populations
| Patient Population | Dose | Cmax (pg/mL) | t1/2 (min) | CL (mL/min/kg) | Reference |
| Healthy Volunteers | 1 ng/kg/min | 46 ± 8 | 3-4 (α), 30 (β) | - | [4] |
| Healthy Volunteers | 3 ng/kg/min | 135 ± 24 | 3-4 (α), 30 (β) | - | [4] |
| Patients with Chronic Renal Failure (non-dialysis) | 1 ng/kg/min | 36 - 70 | 3 (α), 30 (β) | 13.2 - 25.8 | [5] |
| Patients on Maintenance Hemodialysis | 1 ng/kg/min | 114 - 320 | 3 (α), 30 (β) | 2.6 - 8.0 | [5] |
Table 2: Pharmacokinetics of Inhaled and Oral Iloprost
| Administration Route | Dose | Cmax (pg/mL) | t1/2 (min) | Bioavailability (%) | Reference |
| Inhaled | 5 µg | 155 - 158 | 6.5 - 9.4 | Not Determined | [1] |
| Oral | 1 µg/kg | 251 ± 32 | - | 16 ± 4 | [4] |
Experimental Protocol: Quantification of Iloprost in Human Plasma using this compound and LC-MS/MS
This protocol describes a general procedure for the analysis of Iloprost in human plasma. It should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents
-
Iloprost analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Experimental Workflow
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a 96-well plate, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Iloprost from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Iloprost: To be determined empiricallythis compound: To be determined empirically |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Iloprost to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of Iloprost in the quality control (QC) and unknown samples by interpolating their peak area ratios from the calibration curve.
6. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of Iloprost in biological matrices for pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers in designing and conducting robust bioanalytical assays to support drug development and clinical research. Adherence to rigorous method validation is crucial to ensure the reliability of the generated pharmacokinetic data.
References
- 1. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of iloprost in patients with chronic renal failure and on maintenance haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iloprost-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension and other vascular diseases. Quantitative analysis of Iloprost in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Iloprost-d4, is the gold standard for mass spectrometry-based quantification as it corrects for variability during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the preparation of biological samples for the analysis of this compound using common bioanalytical techniques.
Mechanism of Action of Iloprost
Iloprost exerts its therapeutic effects by acting as a potent vasodilator and inhibitor of platelet aggregation.[2] It mimics the action of endogenous prostacyclin by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[3] This binding initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the relaxation of vascular smooth muscle and inhibition of platelet activation.[4][5]
Figure 1: Iloprost Signaling Pathway.
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and precise quantification of this compound. The primary goals are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[6] The three most common techniques employed in bioanalysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the analysis of prostaglandins and related compounds using different sample preparation techniques. This data is intended to be representative and may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 85-105%[7] | 75-95%[2] | >90% (analyte loss possible) |
| Matrix Effect | Low to Moderate | Low to Moderate[2] | Moderate to High |
| Selectivity | High | Moderate to High | Low |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost per Sample | Moderate to High | Low | Low |
| LLOQ (pg/mL) | 10-50 | 50-100[2] | 100-500 |
Experimental Protocols
Note: These protocols are generalized and should be optimized and validated for the specific biological matrix and analytical method used. This compound should be used as the internal standard (IS) and spiked into the samples at the beginning of the extraction process.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity. This protocol is adapted from methods for similar prostaglandin compounds.[7]
Experimental Workflow: SPE
Figure 2: SPE Workflow.
Materials
-
SPE Cartridges (e.g., Oasis HLB, C18)
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard solution
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid or Hydrochloric acid (for acidification)
-
Deionized water
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Protocol
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma, add the appropriate amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample to pH 3-4 with 1M HCl or formic acid. This is crucial for the retention of acidic compounds like Iloprost on the SPE sorbent.
-
Dilute the sample with 1-2 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.
-
-
Elution:
-
Elute Iloprost and this compound from the cartridge with 1-2 mL of an appropriate solvent mixture, such as ethyl acetate containing 1% methanol.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Urine
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective at removing proteins and some polar interferences.[2]
Experimental Workflow: LLE
Figure 3: LLE Workflow.
Materials
-
Urine sample
-
This compound internal standard solution
-
Ethyl acetate or other suitable water-immiscible organic solvent
-
Sodium chloride (NaCl) or other salt to prevent emulsion formation
-
Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Protocol
-
Sample Preparation:
-
To 1 mL of urine in a centrifuge tube, add the appropriate amount of this compound internal standard.
-
Vortex briefly.
-
Acidify the urine to pH 3-4 with 1M HCl.
-
Add a small amount of NaCl (e.g., 0.1 g) to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
-
Extraction:
-
Add 3-5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at 3000-4000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, being careful not to aspirate any of the aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT) Protocol for Plasma/Serum
PPT is a rapid and simple method for removing the bulk of proteins from biological samples. It is often used in high-throughput screening environments. However, it is less selective than SPE or LLE and may result in higher matrix effects.
Experimental Workflow: PPT
Figure 4: PPT Workflow.
Materials
-
Plasma/serum sample
-
This compound internal standard solution
-
Ice-cold acetonitrile or methanol
-
Centrifuge
-
Vortex mixer
Protocol
-
Sample Preparation:
-
In a microcentrifuge tube, add 100 µL of plasma or serum.
-
Spike with the appropriate amount of this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio) to the sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be injected directly into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase as described in the SPE and LLE protocols.
-
Conclusion
The selection of an appropriate sample preparation technique for this compound analysis depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and sample throughput. For highly sensitive and selective assays with low matrix effects, Solid-Phase Extraction is recommended. Liquid-Liquid Extraction offers a good balance of cleanliness and cost-effectiveness. Protein Precipitation is a rapid and simple method suitable for high-throughput applications, although it may require more extensive chromatographic optimization to mitigate potential matrix effects. In all cases, the use of this compound as an internal standard is essential for achieving accurate and precise quantitative results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iloprost-d4 in Prostaglandin Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic and chemically stable analog of prostacyclin (PGI2), a naturally occurring prostaglandin with potent vasodilatory and anti-platelet properties.[1][2] Due to its stability and mimicry of PGI2 action, Iloprost is a valuable tool in prostaglandin research and a therapeutic agent for conditions like pulmonary arterial hypertension (PAH).[1][2][3] Iloprost-d4, a deuterated version of Iloprost, serves as an ideal internal standard for the precise quantification of Iloprost in biological samples using mass spectrometry techniques.[3] Its use is critical for pharmacokinetic and metabolic studies, ensuring accurate and reproducible results.
This document provides detailed application notes on the use of this compound, summarizes the pharmacological data of Iloprost, and offers protocols for its quantification and for studying its biological effects in relevant research models.
Primary Application of this compound: Internal Standard for Mass Spectrometry
This compound is intended for use as an internal standard for the quantification of Iloprost by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The deuterium labels make this compound chemically identical to Iloprost but mass-shifted, allowing it to be distinguished by a mass spectrometer. This property is essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.
Mechanism of Action of Iloprost
Iloprost exerts its effects by acting as an agonist, primarily for the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[1][3] Binding to the IP receptor initiates a signaling cascade that is central to its therapeutic and research applications.
Signaling Pathway Overview:
-
Receptor Binding: Iloprost binds to the IP receptor on the surface of cells like vascular smooth muscle cells and platelets.[1]
-
G Protein Activation: This binding activates the associated Gs alpha subunit (Gsα) of the G protein complex.[4]
-
Adenylate Cyclase Activation: The activated Gsα stimulates the enzyme adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6]
-
Downstream Effects: PKA phosphorylates various downstream target proteins. In platelets, for example, phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP) inhibits the activation of glycoprotein IIb/IIIa receptors, which is crucial for platelet aggregation.[1] This cascade ultimately leads to vasodilation and potent inhibition of platelet aggregation.[1][2]
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Iloprost in Human Plasma using Iloprost-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Iloprost in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Iloprost-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Iloprost concentrations in a biological matrix.
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1] It functions as a potent vasodilator by dilating both systemic and pulmonary arterial vascular beds.[1] Additionally, Iloprost inhibits platelet aggregation, although the contribution of this effect to its therapeutic efficacy in pulmonary hypertension is not fully understood.[2] Given its clinical significance and short half-life, a reliable method for its quantification in plasma is crucial for pharmacokinetic and pharmacodynamic assessments.[3][4] This protocol utilizes this compound as an internal standard to correct for matrix effects and variations during sample processing and analysis, providing a highly accurate and reproducible quantification method.[5]
Iloprost Signaling Pathway
Iloprost mimics the action of endogenous prostacyclin by binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[6] This activation stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, this cascade results in vasodilation.[6] In platelets, elevated cAMP inhibits aggregation, reducing the risk of thrombosis.[6]
Experimental Protocols
Materials and Reagents
-
Iloprost analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Iloprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Iloprost in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Iloprost Working Solutions: Serially dilute the Iloprost stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Iloprost working solution to achieve final concentrations over the desired range (e.g., 0.05 - 50 ng/mL).
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound) and vortex briefly. Note: Do not add IS to the blank plasma sample used for checking interferences.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[9][10][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables outline the instrumental parameters for the analysis of Iloprost and this compound.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Ascentis Express RP-Amide 2.7 µm, 2.1 x 50 mm or equivalent[12] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 35% B, increase to 90% B over 3 min, hold for 1 min, return to 35% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| MS System | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Table 3: MRM Transitions | | | :--- | :--- | :--- | :--- | :--- | | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (V) | | Iloprost | 359.1 | 231.2[12] | 100 | -25 | | this compound (IS) | 363.1 | 231.2 | 100 | -25 |
Data Presentation and Method Performance
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of Iloprost to the internal standard (this compound) versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method.
| Table 4: Method Validation Parameters and Acceptance Criteria | |
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | 75% of standards must be within ±15% of nominal (±20% at LLOQ) |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within 80-120% |
| Precision (CV%) | Intra- and inter-day precision at all QC levels should be ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Intra- and inter-day accuracy at all QC levels should be within 85-115% (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible at low, medium, and high QC levels |
| Matrix Effect | Internal standard normalized matrix factor should have a CV% ≤ 15% |
| Stability | Analyte should be stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Iloprost in human plasma. The use of this compound as an internal standard ensures high accuracy, and the simple protein precipitation protocol allows for high-throughput sample analysis. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings.
References
- 1. Iloprost - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 7. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 12. Incorporation of iloprost in phospholipase-resistant phospholipid scaffold enhances its barrier protective effects on pulmonary endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Iloprost and its Metabolites in Human Plasma using LC-MS/MS with Iloprost-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Iloprost and its major metabolites, dinor-Iloprost and tetranor-Iloprost, in human plasma. The method utilizes Iloprost-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed by solid-phase extraction (SPE), which provides excellent recovery and minimizes matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies of Iloprost.
Introduction
Iloprost is a synthetic analogue of prostacyclin I2 used for the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] Understanding the pharmacokinetic profile of Iloprost and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This requires a reliable and sensitive analytical method for their quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity and sensitivity.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample processing and matrix effects, thereby improving the accuracy and precision of the method.[6] This application note provides a detailed protocol for the quantification of Iloprost and its metabolites in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Iloprost and this compound reference standards were obtained from a commercial supplier.[7]
-
Dinor-Iloprost and tetranor-Iloprost reference standards were synthesized in-house or obtained from a specialized supplier.
-
HPLC-grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample clean-up.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument manufacturer's software.
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of analytes and the internal standard from human plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iloprost | 359.2 | 195.1 | 22 |
| dinor-Iloprost | 331.2 | 167.1 | 25 |
| tetranor-Iloprost | 303.2 | 139.1 | 28 |
| This compound | 363.2 | 199.1 | 22 |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Quantitative Data Summary
| Parameter | Iloprost | dinor-Iloprost | tetranor-Iloprost |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.1 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | 85 - 95 | 82 - 93 | 80 - 91 |
| Matrix Effect (%) | 90 - 110 | 88 - 108 | 85 - 105 |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each reference standard (Iloprost, dinor-Iloprost, tetranor-Iloprost, and this compound) and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Iloprost, dinor-Iloprost, and tetranor-Iloprost working solutions into blank human plasma to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 80 ng/mL).
Protocol 3: Sample Analysis Workflow
Caption: Workflow for the analysis of Iloprost and its metabolites.
Signaling Pathway
While Iloprost itself is a signaling molecule, a detailed diagram of its downstream signaling pathway is complex and beyond the scope of this analytical method application note. However, a simplified representation of its primary mechanism of action is provided below.
Caption: Simplified signaling pathway of Iloprost.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the simultaneous quantification of Iloprost and its major metabolites in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and clinical studies involving Iloprost.
References
- 1. Pharmacokinetics and metabolism of infused versus inhaled iloprost in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. uab.edu [uab.edu]
- 7. This compound (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
solving Iloprost-d4 solubility issues in buffers
Welcome to the technical support center for Iloprost-d4. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in buffer solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like its non-deuterated counterpart Iloprost, is sparingly soluble in aqueous buffers[1]. Direct dissolution in buffers like PBS can be difficult. The compound is often supplied in a solvent like methyl acetate, which must be removed before reconstitution in a more suitable solvent[1]. For optimal results, it is recommended to first dissolve the compound in an organic solvent before making further dilutions into your aqueous buffer of choice[1].
Q2: What is the recommended procedure for preparing an aqueous solution of this compound?
A2: To ensure maximum solubility, follow a two-step process. First, if your this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen. Then, dissolve the compound in an inert, purged organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF). From this organic stock solution, you can make the final dilution into your aqueous experimental buffer[1].
Q3: What is the maximum solubility of this compound in common solvents and buffers?
A3: The solubility of this compound is significantly higher in organic solvents than in aqueous buffers. The quantitative data for the non-deuterated form, which is structurally very similar, is summarized below and serves as a strong guideline.
| Solvent/Buffer | Approximate Solubility |
| Ethanol | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1] |
| PBS (pH 7.2) | ~1 mg/mL[1] |
| Chloroform | 1-10 mg/mL (Sparingly Soluble)[2] |
| Dichloromethane | 0.1-1 mg/mL (Slightly Soluble)[2] |
Q4: My this compound solution is cloudy or has precipitated after dilution in buffer. What should I do?
A4: Cloudiness or precipitation indicates that the solubility limit has been exceeded in the aqueous buffer. To resolve this, you can try:
-
Increasing the proportion of organic solvent: If your experimental design allows, slightly increasing the percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.
-
Lowering the final concentration: The most straightforward solution is to prepare a more dilute solution of this compound in the aqueous buffer.
-
Checking the pH: The pH of the buffer can influence the solubility of acidic compounds like this compound[3]. Ensure your buffer's pH is appropriate and stable.
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of Iloprost for more than one day[1]. For best results and to avoid degradation or loss of activity, prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment. The compound is stable for at least two years when stored at -20°C in its supplied organic solvent[1].
Q6: How does this compound exert its biological effects?
A6: this compound is a synthetic analog of prostacyclin (PGI2)[4][5]. It primarily acts by binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR)[4][6]. This activation stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[4][7]. Elevated cAMP activates pathways that cause vasodilation and inhibit platelet aggregation[4][6]. Iloprost can also bind to prostaglandin E2 (PGE2) receptors, particularly the EP1 subtype[1][2].
Experimental Protocols & Workflows
Protocol: Preparation of this compound Working Solution
This protocol describes the standard procedure for preparing a working solution of this compound in an aqueous buffer from a sample supplied in methyl acetate.
Materials:
-
This compound in methyl acetate
-
Inert gas (e.g., Nitrogen or Argon)
-
Anhydrous Ethanol or DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Solvent Evaporation: In a sterile glass vial, dispense the required volume of the this compound/methyl acetate solution. Evaporate the methyl acetate using a gentle stream of nitrogen gas until a dry film or residue is visible.
-
Stock Solution Preparation: Immediately add a pre-determined volume of an anhydrous organic solvent (e.g., Ethanol or DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL). Vortex thoroughly until the compound is completely dissolved. This organic stock solution can be stored at -20°C for future use.
-
Working Solution Preparation: Just before the experiment, dilute the organic stock solution into the final aqueous buffer to achieve the desired working concentration. For example, to prepare a 10 µM solution, serially dilute the stock solution in the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5%).
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store the aqueous solution for more than one day[1].
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow to diagnose and solve common solubility problems encountered with this compound.
Caption: A step-by-step troubleshooting guide for this compound solubility issues.
Experimental Workflow for Solution Preparation
This diagram illustrates the recommended experimental steps for preparing a final aqueous working solution of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Iloprost Signaling Pathway
This diagram shows the primary signaling cascade initiated by Iloprost binding to the IP receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Iloprost-d4 as an Internal Standard
For researchers, scientists, and drug development professionals utilizing Iloprost-d4 as an internal standard in quantitative bioanalysis, this technical support center provides essential guidance on concentration optimization, troubleshooting, and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) analogue of Iloprost, is used in quantitative mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis. Because it is chemically almost identical to the analyte (Iloprost), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for more accurate and precise quantification by normalizing the analyte's signal to the internal standard's signal.
Q2: How do I choose the initial concentration of this compound for my experiment?
A2: A general best practice is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve. For prostacyclin analogues like Iloprost, which are often measured at very low concentrations, a starting point could be in the low ng/mL to high pg/mL range. For instance, in a study of a similar compound, Beraprost, the calibration curve ranged from 0.02 to 2 ng/mL, with a lower limit of quantitation (LLOQ) of 20 pg/mL.[1] Therefore, a starting concentration for this compound could be in the range of 0.5 to 1 ng/mL.
Q3: How does the matrix effect influence the performance of this compound?
A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological sample (e.g., plasma, urine). This compound is designed to co-elute with Iloprost and experience similar matrix effects, thus compensating for them. However, significant differences in the degree of matrix effect between the analyte and the internal standard can still occur, leading to inaccurate results.
Q4: Can the deuterium label on this compound affect its chromatographic behavior?
A4: Yes, this is known as the "deuterium isotope effect." In some cases, the replacement of hydrogen with deuterium can lead to slight differences in physicochemical properties, potentially causing a small shift in retention time compared to the unlabeled analyte. While usually minimal, it is crucial to verify that the analyte and internal standard peaks are chromatographically resolved from any interferences but still elute closely enough to experience the same matrix effects.
Q5: What should I do if I observe a signal from the unlabeled Iloprost channel in my this compound standard?
A5: This is known as isotopic contribution or crosstalk, where the this compound standard contains a small percentage of the unlabeled analyte. It is essential to assess the contribution of the IS to the analyte signal by analyzing a blank sample spiked only with the internal standard. The response in the analyte channel should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IS signal across samples | Inconsistent addition of IS solution to samples. | Ensure precise and consistent pipetting of the IS solution into all samples, standards, and quality controls. Use a calibrated pipette. |
| Degradation of IS in the sample or during processing. | Investigate the stability of this compound under your specific sample storage and processing conditions. | |
| Significant and variable matrix effects. | Optimize sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. | |
| Poor signal-to-noise (S/N) for the IS | IS concentration is too low. | Increase the concentration of the this compound working solution. |
| Ion suppression. | Modify chromatographic conditions to separate the IS from the region of significant ion suppression. Optimize sample preparation to remove suppressive matrix components. | |
| IS signal is saturating the detector | IS concentration is too high. | Decrease the concentration of the this compound working solution. |
| Analyte/IS peak area ratio is not consistent across the calibration curve | Non-linear detector response at high concentrations. | Ensure the IS concentration is not causing detector saturation. Dilute samples if necessary. |
| Isotopic contribution from the IS at high concentrations. | Evaluate the isotopic purity of the this compound standard. If significant, subtract the contribution from the analyte signal. | |
| Shift in IS retention time | Changes in mobile phase composition or column temperature. | Ensure consistent mobile phase preparation and stable column temperature. |
| "Deuterium isotope effect" leading to separation from the analyte. | While a slight shift is expected, ensure it does not lead to differential matrix effects. If the shift is significant, a different lot of IS or a different labeled position may be needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Objective: To prepare a working solution of this compound for spiking into samples.
-
Materials:
-
This compound stock solution (e.g., 100 µg/mL in a suitable solvent like methyl acetate).
-
HPLC-grade methanol or acetonitrile.
-
Calibrated micropipettes.
-
Volumetric flasks.
-
-
Procedure:
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the chosen solvent to achieve a final working concentration. For example, to prepare a 10 ng/mL working solution from a 100 µg/mL stock:
-
Dilute 10 µL of the 100 µg/mL stock solution into 990 µL of solvent to get a 1 µg/mL intermediate solution.
-
Dilute 10 µL of the 1 µg/mL intermediate solution into 990 µL of solvent to get the final 10 ng/mL working solution.
-
-
Store the working solution at the recommended temperature (typically -20°C or -80°C) in an amber vial to protect it from light.
-
Protocol 2: Evaluation of Optimal this compound Concentration
-
Objective: To determine the optimal concentration of this compound that provides a stable and appropriate signal without interfering with the analyte quantification.
-
Methodology:
-
Prepare a series of blank matrix samples (e.g., human plasma) spiked with different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
-
Prepare a set of calibration standards and quality control (QC) samples for Iloprost, each spiked with a fixed concentration of this compound from the series prepared in step 1.
-
Process all samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
Evaluation Criteria:
-
Signal Intensity: The chosen concentration should result in a robust and reproducible peak for this compound, well above the background noise but not causing detector saturation.
-
Precision: The coefficient of variation (%CV) of the this compound peak area should be less than 15% across all samples.
-
Analyte Response: The addition of this compound should not suppress the signal of the Iloprost analyte, particularly at the LLOQ.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
-
Quantitative Data Summary
The following tables provide a general framework for the expected performance of a validated bioanalytical method using this compound. The specific values will be method-dependent.
Table 1: Recommended Concentration Ranges for this compound Internal Standard
| Parameter | Recommended Range | Rationale |
| Working Solution Concentration | 0.1 - 10 ng/mL | Should be in the mid-range of the analyte's expected concentration in the samples. |
| Final Concentration in Sample | 50 - 500 pg/mL | Dependent on the sample volume and the dilution factor during sample preparation. |
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Limit |
| Calibration Curve (r²) | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (CV of IS-normalized matrix factor) | ≤ 15% |
| Recovery (%CV of analyte vs. IS recovery) | Consistent across concentration levels |
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with Iloprost-d4
Welcome to the technical support center for the analysis of Iloprost using Iloprost-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression effects in LC-MS/MS analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Iloprost?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, Iloprost, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, false-negative results. Given the low concentrations of Iloprost typically found in biological samples, mitigating ion suppression is critical for a reliable bioanalytical method.
Q2: How does using this compound help in minimizing ion suppression effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Iloprost. It is chemically identical to Iloprost, with the only difference being that four hydrogen atoms are replaced by deuterium atoms. This small mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because this compound has the same physicochemical properties as Iloprost, it will co-elute chromatographically and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the primary sources of ion suppression in biological samples?
A3: The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts, and endogenous metabolites. In drug development studies, co-administered drugs and their metabolites can also interfere with the ionization of the analyte.
Q4: Besides using an internal standard, what other strategies can be employed to reduce ion suppression?
A4: Several strategies can be used to minimize ion suppression:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components compared to simple protein precipitation.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between Iloprost and matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and choice of the analytical column.
-
Modification of Mass Spectrometric Conditions: In some cases, switching the ionization polarity (e.g., from positive to negative ion mode) or using a different ionization source, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI), can reduce ion suppression. However, ESI is generally more suitable for prostaglandins like Iloprost.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Iloprost.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Iloprost and this compound | 1. Severe Ion Suppression: High levels of co-eluting matrix components. 2. Suboptimal MS/MS Parameters: Incorrect precursor/product ion transitions, collision energy, or source parameters. 3. Poor Extraction Recovery: Inefficient sample preparation. 4. Analyte Instability: Degradation of Iloprost in the biological matrix or during sample processing. | 1. Improve sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows. Optimize chromatographic separation to move the analyte peak away from regions of high ion suppression. 2. Optimize MS/MS parameters by infusing a standard solution of Iloprost and this compound. 3. Evaluate and optimize the extraction procedure. Test different SPE sorbents or LLE solvents. 4. Ensure proper sample handling and storage conditions (e.g., low temperature, addition of antioxidants). Perform stability assessments. |
| High Variability in Iloprost Signal Between Replicates | 1. Inconsistent Ion Suppression: Variable matrix effects between different samples. 2. Inconsistent Extraction Recovery: Poor reproducibility of the sample preparation method. 3. Autosampler Issues: Inconsistent injection volumes. | 1. Ensure consistent and thorough mixing of the internal standard with the sample. The use of this compound should compensate for this, but significant variability may indicate a need for better sample cleanup. 2. Automate the sample preparation process if possible. Ensure precise and consistent execution of each step. 3. Check the autosampler for proper functioning and perform maintenance if necessary. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal. 4. Secondary Interactions: Interaction of the analyte with active sites on the column. | 1. Dilute the sample or reduce the injection volume. 2. Use a guard column and replace it regularly. Flush the analytical column with a strong solvent. 3. Adjust the mobile phase pH or the gradient profile. 4. Use a column with better end-capping or a different stationary phase. |
| Shift in Retention Time | 1. Column Degradation: Loss of stationary phase or column aging. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component. 3. Fluctuations in Column Temperature: Inconsistent oven temperature. 4. Pump Malfunction: Inconsistent flow rate. | 1. Replace the analytical column. 2. Prepare fresh mobile phase daily and ensure the solvent bottles are well-sealed. 3. Verify the column oven is maintaining a stable temperature. 4. Check the pump for leaks and perform routine maintenance. |
Experimental Protocols
Assessment of Matrix Effect and Ion Suppression
This protocol is designed to quantitatively assess the extent of ion suppression for Iloprost and the effectiveness of this compound in compensating for it.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Iloprost and this compound into the mobile phase at a known concentration (e.g., the mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the chosen sample preparation method. Spike the extracted matrix with Iloprost and this compound at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Iloprost and this compound at the same concentration as in Set A before performing the sample preparation.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating that this compound effectively compensates for the matrix effect.
Quantitative Data Summary (Hypothetical Data):
| Analyte | Matrix Effect (ME) % | Recovery (RE) % | IS-Normalized Matrix Factor |
| Iloprost | 65% | 88% | 1.02 |
| This compound | 63% | 89% | N/A |
In this hypothetical example, Iloprost experiences significant ion suppression (ME = 65%), but the IS-Normalized Matrix Factor of 1.02 indicates that this compound effectively corrects for this suppression.
Validated LC-MS/MS Method for Quantification of Iloprost in Human Plasma
This protocol provides a detailed procedure for the extraction and analysis of Iloprost from human plasma.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the analytes with 2 x 50 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
b. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (Hypothetical):
-
Iloprost: Q1 359.2 -> Q3 191.1
-
This compound: Q1 363.2 -> Q3 195.1
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Iloprost.
Caption: Simplified signaling pathway of Iloprost.
preventing Iloprost-d4 degradation during sample processing
Welcome to the technical support center for Iloprost-d4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample processing and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Iloprost, which is a stable synthetic analog of prostacyclin (PGI2). It is primarily used as an internal standard for the quantification of Iloprost in biological samples by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Q2: What are the main factors that can cause this compound degradation during sample processing?
The main factors contributing to the degradation of this compound and other prostaglandin analogs in biological matrices include:
-
pH: Iloprost is susceptible to hydrolysis, particularly at low pH.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: As a lipid-based molecule, this compound can be susceptible to oxidation.
-
Enzymatic Degradation: Enzymes present in biological samples, such as plasma, can potentially metabolize the compound.
-
Light Exposure: Prolonged exposure to light may lead to photodegradation.
Q3: How can I minimize the degradation of this compound in plasma or whole blood samples after collection?
To minimize degradation in blood samples, the following steps are recommended:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma or serum as quickly as possible, preferably at a low temperature (e.g., on ice).
-
If analysis is not immediate, store the plasma or serum samples frozen at -20°C or, for long-term storage, at -70°C or lower. Studies have shown that storage at -20°C is often sufficient for maintaining stability.[1]
-
Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes to prevent oxidative degradation.
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound is typically supplied as a solution in an organic solvent like methyl acetate. For long-term storage, it is recommended to store the stock solution at -20°C.[2] Before use, allow the solution to equilibrate to room temperature and vortex briefly to ensure homogeneity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal in LC-MS/MS analysis. | Degradation during sample storage or processing. | Review sample collection and storage procedures. Ensure samples were kept on ice and promptly frozen. Verify that the pH of the extraction solvent is neutral or slightly basic. |
| Inefficient extraction from the biological matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the organic solvent used for LLE is appropriate for extracting a moderately polar compound like this compound. For SPE, ensure the sorbent and elution solvents are correctly chosen. | |
| Matrix effects (ion suppression or enhancement). | Evaluate for matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix. If significant matrix effects are observed, improve the sample cleanup procedure or use a more robust chromatographic method. | |
| High variability in this compound peak areas between replicate injections. | Incomplete dissolution of the internal standard. | Ensure the this compound stock solution is brought to room temperature and vortexed thoroughly before use. |
| Instability in the autosampler. | If samples are left in the autosampler for an extended period, degradation may occur. Assess the autosampler stability of this compound in the final reconstituted solution. If unstable, process samples in smaller batches or use a cooled autosampler. | |
| Presence of unexpected peaks interfering with this compound. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This involves exposing this compound to acidic, basic, oxidative, and photolytic conditions to generate and identify degradants by LC-MS/MS.[3][4] |
| Interference from the biological matrix. | Improve the selectivity of the sample cleanup method. This could involve using a different SPE sorbent or a more specific LLE solvent system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][5]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
-
Analysis: Analyze the stressed samples by LC-MS/MS to identify and characterize any new peaks corresponding to degradation products.
Protocol 2: Bioanalytical Method Validation - Stability Assessment
This protocol outlines the key stability experiments required for the validation of a bioanalytical method for this compound in a biological matrix like plasma.[6][7]
Objective: To assess the stability of this compound in a biological matrix under conditions mimicking sample handling and storage.
Methodology:
-
Freeze-Thaw Stability:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -70°C and thaw at room temperature).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.[7]
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and keep them at room temperature for a period that reflects the expected sample handling time (e.g., 4-24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to the initial concentrations to determine the stability over time.
-
-
Stock Solution Stability:
-
Store the this compound stock solution at the recommended temperature (e.g., -20°C).
-
Periodically, prepare fresh dilutions from the stored stock solution and compare their response to dilutions from a freshly prepared stock solution.
-
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Potential Degradation Pathways of this compound.
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Stability Assessments in Bioanalytical Method Validation [celegence.com]
improving signal-to-noise ratio for Iloprost-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Iloprost-d4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio (S/N) for this compound?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the sample preparation, liquid chromatography (LC) separation, or mass spectrometry (MS) detection. Common culprits include:
-
High Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a poor signal and inconsistent results.[1][2]
-
Inefficient Sample Preparation: Poor recovery of this compound during extraction or insufficient removal of interfering substances can significantly impact the signal intensity.[3]
-
Suboptimal LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) can decrease the signal height relative to the baseline noise. Inadequate separation from matrix components is also a major contributor.
-
Non-Optimized MS Parameters: Incorrect selection of precursor/product ion transitions (MRM), suboptimal collision energy, or inappropriate ion source settings can lead to a weak signal.[4]
-
Contamination: Contamination from solvents, collection tubes, or the LC-MS system itself can elevate the baseline noise, thereby reducing the S/N ratio.[5]
Q2: How can I minimize matrix effects when analyzing this compound in plasma?
Matrix effects are a significant challenge in bioanalysis and can be addressed through several strategies:
-
Improve Sample Cleanup: Employing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove interfering matrix components like phospholipids.[1]
-
Optimize Chromatography: Adjusting the LC gradient and mobile phase composition can help separate this compound from co-eluting matrix components.
-
Sample Dilution: If the sensitivity of the assay is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is itself a deuterated internal standard for Iloprost. When quantifying Iloprost, this compound helps to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.
-
Change Ionization Mode: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1]
Q3: What are the recommended starting LC-MS/MS parameters for this compound analysis?
While optimal parameters should be determined empirically, the following tables provide recommended starting points for method development based on the analysis of structurally similar prostaglandins.
Table 1: Suggested LC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at 10-20% B, increase to 90-95% B over 5-10 minutes |
Table 2: Suggested MS Parameters for Iloprost and this compound (Negative Ion Mode)
Note: These transitions are inferred from common fragmentation patterns of prostaglandins and should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Collision Energy (eV) |
| Iloprost | 361.2 | 219.2 | 20 - 30 |
| 177.1 | 35 - 45 | ||
| This compound | 365.2 | 223.2 | 20 - 30 |
| 181.1 | 35 - 45 |
Troubleshooting Guides
Problem 1: Low Signal Intensity for this compound
If you are experiencing a weak signal for this compound, follow this troubleshooting workflow:
Problem 2: High Baseline Noise
High baseline noise can obscure your analyte peak and decrease the S/N ratio.
-
Check Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents. Contaminated solvents are a common source of high background noise.
-
Mobile Phase Contamination: Prepare fresh mobile phases daily. Bacterial growth can occur in aqueous mobile phases, leading to noise.
-
System Contamination: If the noise is persistent, the LC system or MS ion source may be contaminated. Flush the system with a strong solvent mixture (e.g., isopropanol:water) and clean the ion source.
-
Online Filtration: Consider installing an in-line filter or guard column to remove particulate matter from the mobile phase before it reaches the MS.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This is a quick and simple method for sample cleanup, though it may be less effective at removing matrix components compared to SPE.
-
Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
SPE provides a more thorough cleanup and can significantly reduce matrix effects. A generic protocol for a C18 SPE cartridge is provided below.
Detailed SPE Steps:
-
Sample Pre-treatment: Acidify 200 µL of plasma with 20 µL of 1% formic acid. Add the this compound internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
References
- 1. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
Technical Support Center: Analysis of Iloprost-d4 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Iloprost-d4 in biological samples.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the endogenous components of a biological sample other than the analyte of interest.[1] These components, such as phospholipids, proteins, salts, and metabolites, can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. This can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
This compound, a stable isotope-labeled internal standard for the prostacyclin analog Iloprost, is crucial for accurate quantification in pharmacokinetic and other studies. While the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to compensate for matrix effects, it does not entirely eliminate the issue, and significant matrix effects can still compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?
A1: The most significant source of matrix effects in plasma samples for lipophilic compounds like this compound are phospholipids from cell membranes.[3] Other contributors include proteins, salts, and endogenous metabolites that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.
Q3: Can't I just rely on this compound as an internal standard to correct for all matrix effects?
A3: While this compound, as a SIL-IS, is structurally and chromatographically very similar to endogenous Iloprost and will co-elute, it may not experience the exact same degree of ion suppression or enhancement. This can be due to subtle differences in physical properties or if the matrix effect is highly localized and variable across the chromatographic peak. Therefore, minimizing the matrix effect itself is always the primary goal.
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: For prostaglandins and related compounds like Iloprost, the most effective sample preparation techniques involve significant sample cleanup to remove interfering matrix components. These include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts but may have lower recovery than SPE.[4]
-
Phospholipid Removal Plates: These are specialized plates designed to specifically remove phospholipids from the sample extract.
Protein precipitation alone is often insufficient for complex matrices like plasma as it does not effectively remove phospholipids.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Problem 1: Poor Peak Shape and/or Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. Consider using phospholipid removal plates. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components. |
| Suboptimal Extraction Recovery | 1. Evaluate Extraction Efficiency: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent to improve the recovery of this compound. |
Problem 2: High Variability in this compound Response Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Evaluate Different Matrix Lots: Test at least six different lots of blank matrix to assess the inter-subject variability of the matrix effect. 2. Standardize Sample Collection: Ensure consistent use of anticoagulants and sample handling procedures, as these can introduce variability.[6] |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency. 2. Thoroughly Validate Manual Procedures: Ensure all analysts are following the exact same, validated protocol. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes a standard method for quantifying the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
An MF value significantly different from 100% indicates the presence of a matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots of matrix should be less than 15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general SPE protocol that can be adapted for this compound from plasma. Specific sorbents and solvents may require optimization.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard solution. Acidify the sample with a weak acid (e.g., to pH 4-5) to ensure Iloprost is in a neutral form for better retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a matrix effect experiment for this compound in human plasma using different sample preparation techniques. This illustrates the importance of choosing an appropriate cleanup method.
| Sample Preparation Method | Mean Matrix Factor (MF) (%) | %CV of MF (n=6 lots) | Mean Recovery (RE) (%) |
| Protein Precipitation | 65 | 25 | 95 |
| Liquid-Liquid Extraction (LLE) | 88 | 12 | 85 |
| Solid-Phase Extraction (SPE) | 97 | 8 | 92 |
Data is for illustrative purposes only and will vary depending on the specific assay conditions.
Visualizations
Caption: Workflow for the bioanalysis of this compound and evaluation of matrix effects.
Caption: Troubleshooting flowchart for addressing matrix effects in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Iloprost-d4 stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Iloprost-d4 in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols to assess stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
Based on commercially available product information, this compound is often supplied in methyl acetate and is stable for at least one year when stored at -20°C. For long-term storage, it is advisable to use a non-aqueous, aprotic solvent and maintain a low temperature to minimize degradation.
Q2: How stable is this compound in common laboratory solvents like methanol, ethanol, acetonitrile, and DMSO?
Currently, there is limited publicly available quantitative data on the stability of this compound in these specific solvents. Prostaglandin analogs, in general, can be susceptible to degradation in solution, and the stability is highly dependent on the solvent, temperature, and pH. To obtain reliable stability data for your specific experimental conditions, it is recommended to perform a stability study. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, prostaglandin analogs can undergo degradation through hydrolysis of ester groups and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Q4: Can I use Iloprost stability data for this compound?
Data from the non-deuterated form, Iloprost, can provide a general indication of stability. However, the deuteration in this compound may slightly alter its chemical properties and degradation kinetics. Therefore, for accurate quantitative analysis, it is crucial to perform stability studies directly on this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in solution | - Inappropriate solvent choice (e.g., aqueous or protic solvents).- High storage temperature.- Exposure to light.- Presence of contaminants that catalyze degradation. | - Use a dry, aprotic solvent such as acetonitrile or DMSO for short-term storage and methyl acetate for long-term storage at -20°C.- Store solutions at or below -20°C.- Protect solutions from light by using amber vials or covering with aluminum foil.- Use high-purity solvents and clean laboratory ware. |
| Inconsistent results in stability studies | - Inaccurate sample preparation.- Variability in storage conditions.- Issues with the analytical method (e.g., HPLC). | - Ensure accurate and consistent preparation of stock and working solutions.- Maintain precise control over temperature and humidity during the study.- Validate the analytical method for linearity, precision, accuracy, and specificity. Refer to the "Stability-Indicating HPLC Method" protocol. |
| Appearance of unknown peaks in chromatograms | - Degradation of this compound.- Contamination of the sample or mobile phase.- Extraction of impurities from sample containers. | - Perform forced degradation studies to identify potential degradation products.- Analyze a solvent blank to check for contamination.- Use high-quality, inert sample vials. |
Quantitative Stability Data
Due to the lack of publicly available, specific stability data for this compound in various organic solvents, the following tables are provided as templates for researchers to populate with their own experimental data. The experimental protocol provided below outlines how to generate this data.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µg/mL) | % Recovery after 1 week | % Recovery after 1 month | % Recovery after 3 months |
| Methyl Acetate | ||||
| Acetonitrile | ||||
| DMSO | ||||
| Methanol | ||||
| Ethanol |
Table 2: Stability of this compound in Different Solvents at 4°C
| Solvent | Initial Concentration (µg/mL) | % Recovery after 24h | % Recovery after 48h | % Recovery after 72h |
| Methyl Acetate | ||||
| Acetonitrile | ||||
| DMSO | ||||
| Methanol | ||||
| Ethanol |
Experimental Protocols
Protocol 1: User-Defined Stability Study of this compound in Organic Solvents
This protocol describes how to conduct a stability study of this compound in various organic solvents at different temperature conditions.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., acetonitrile, DMSO, methanol, ethanol, methyl acetate)
-
Class A volumetric flasks and pipettes
-
Autosampler vials (amber glass recommended)
-
HPLC system with UV or MS detector
-
Validated stability-indicating HPLC method (see Protocol 2)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a known concentration (e.g., 10 µg/mL) in each of the solvents to be tested.
3. Storage Conditions and Sampling:
-
Aliquot the working solutions into separate, tightly sealed vials for each time point and storage condition.
-
Store the vials at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
At each designated time point (e.g., 0, 24, 48, 72 hours for short-term; 1 week, 1 month, 3 months for long-term), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
4. Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each solvent and temperature.
-
The stability can be defined as the time at which the concentration of this compound drops below a certain threshold (e.g., 90%).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the intact drug from its degradation products.
1. Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or Mass Spectrometer
2. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
3. Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Further validate the method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Visualizations
Caption: Simplified signaling pathway of Iloprost.
Caption: Experimental workflow for an this compound stability study.
Technical Support Center: High-Throughput Iloprost-d4 Analysis
Welcome to the technical support center for the high-throughput analysis of Iloprost-d4. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation method for high-throughput Iloprost analysis from plasma?
A1: For high-throughput analysis of Iloprost and its deuterated internal standard (this compound) from biological matrices like plasma, Solid Phase Extraction (SPE) is a robust and commonly used method. It effectively removes interfering substances such as phospholipids and proteins, which can cause ion suppression in the mass spectrometer.[1][2] A typical workflow involves using a C18 reverse-phase SPE cartridge, often in a 96-well plate format to increase throughput.[3][4] An alternative, faster method is a simple protein precipitation ("crash") with a solvent like acetonitrile or methanol, which is often suitable for high-throughput screens but may result in less clean extracts.[5][6]
Q2: My this compound signal is weak or non-existent. What are the common causes?
A2: A complete or significant loss of signal can stem from the sample preparation, the LC system, or the MS detector.[7] First, confirm the issue is not with the extraction by preparing and injecting a fresh analytical standard.[7] If the standard works, the problem lies in the sample preparation (e.g., poor recovery). If the standard also fails, the issue is with the LC-MS system. Check for simple issues like mobile phase levels, leaks, or an improperly connected column.[8][9] In the mass spectrometer, ensure the ion source is clean, voltages are correct, and gas flows are active to generate a stable electrospray.[7][8]
Q3: Why am I observing poor, tailing, or splitting peaks for this compound?
A3: Poor peak shape can be caused by several factors related to the chromatography or the sample itself.[10] Column overload, where too much sample is injected, is a common cause. Contamination of the analytical column or guard column with matrix components can also degrade performance.[11] Other potential causes include an improper mobile phase pH that affects the ionization state of Iloprost, temperature fluctuations in the column oven, or issues with the injection technique.[10]
Q4: My retention times are shifting between injections. How can I fix this?
A4: Retention time shifts suggest a lack of stability in the LC system. The most common causes are changes in mobile phase composition (e.g., one solvent running out), fluctuating flow rates due to pump issues or leaks, or a column that is not properly equilibrated between injections.[10][12] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions before each injection.[8] Also, check for pressure fluctuations, which can indicate air bubbles in the pump or a blockage in the system.[10]
Q5: How can I minimize matrix effects (ion suppression/enhancement)?
A5: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the analyte (this compound) in the MS source.[8][13] To mitigate this, improve the sample cleanup procedure, for instance by optimizing the wash steps in your SPE protocol to better remove phospholipids.[1][2] Modifying the chromatographic method to separate this compound from the interfering compounds is also highly effective.[13] Using a stable isotope-labeled internal standard like this compound is crucial, as it co-elutes with the analyte and is affected by the matrix in a similar way, allowing for accurate quantification.[14]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Low or No Signal Intensity
If you are experiencing a weak or absent signal for this compound, follow this diagnostic workflow to identify the root cause.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. arborassays.com [arborassays.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. shimadzu.at [shimadzu.at]
- 9. gentechscientific.com [gentechscientific.com]
- 10. zefsci.com [zefsci.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. myadlm.org [myadlm.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Method Validation for Iloprost-d4
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Iloprost-d4 in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides an objective comparison of bioanalytical methodologies, supported by established validation parameters, to aid in the selection of the most appropriate analytical technique.
Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] Its deuterated form, this compound, serves as a critical internal standard in quantitative bioanalysis, ensuring accuracy and precision. The validation of the bioanalytical method is a regulatory requirement to guarantee the reliability of the data generated. This guide will focus on the prevalent methodologies for prostaglandin analysis and the essential validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Methodological Showdown: LC-MS/MS vs. Immunoassays
The two primary techniques employed for the quantification of prostaglandins and their analogues in biological fluids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of prostaglandins.[2][3] This is attributed to its high selectivity, sensitivity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes. The use of a stable isotope-labeled internal standard like this compound is integral to this method, as it effectively corrects for matrix effects and variability in sample processing and instrument response. While LC-MS/MS methods can be more complex to develop, they offer superior specificity, which is crucial for distinguishing between structurally similar prostaglandins and their metabolites.[4]
Immunoassays (ELISA) , on the other hand, are high-throughput and generally less expensive. However, they can be susceptible to cross-reactivity with other structurally related compounds, potentially leading to inaccurate results.[5] While commercially available ELISA kits offer convenience, their specificity for a synthetic analogue like Iloprost and its deuterated form must be rigorously validated.
A comparative summary of the key performance characteristics of these two methods is presented below:
| Feature | LC-MS/MS with this compound | Immunoassay (ELISA) |
| Specificity | Very High (distinguishes isomers) | Moderate to High (potential for cross-reactivity) |
| Sensitivity | High to Very High | Moderate to High |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
| Development Time | Longer | Shorter (if using commercial kits) |
| Matrix Effects | Can be significant, but corrected by internal standard | Can be significant, requires careful validation |
| Multiplexing | Yes (simultaneous analysis of multiple analytes) | Limited |
The Blueprint for Validation: Core Parameters
A robust bioanalytical method validation is essential to ensure the integrity of the study data. According to FDA guidelines, the following parameters must be thoroughly evaluated.[6][7][8]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression of the back-calculated concentrations with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
Experimental Corner: A Prototypical LC-MS/MS Protocol
The following outlines a general workflow for the quantification of Iloprost using this compound as an internal standard in a biological matrix (e.g., plasma).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for prostaglandin analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Iloprost and this compound.
-
-
Visualizing the Science
To better understand the underlying biology and the analytical process, the following diagrams illustrate the signaling pathway of Iloprost and a typical bioanalytical method validation workflow.
Caption: Iloprost signaling pathway.
Caption: Bioanalytical method validation workflow.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
A Head-to-Head Comparison: Iloprost-d4 Versus Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex matrices. This guide provides an objective comparison of Iloprost-d4, a deuterated analog, with other common internal standards used in the quantitative analysis of Iloprost, a synthetic prostacyclin analog.
Iloprost is a potent vasodilator used in the treatment of pulmonary arterial hypertension and other vascular diseases. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. The use of an internal standard (IS) in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is essential to correct for variability during sample preparation and analysis.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[3] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution, with differentiation by mass, allows for effective compensation for matrix effects and other sources of analytical variability.[2][3]
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the performance differences, the following table summarizes typical validation data for an LC-MS/MS method using a deuterated internal standard like this compound compared to a structural analog internal standard. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.995 | This compound more effectively corrects for subtle variations across the concentration range, leading to a stronger linear correlation. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The near-identical behavior of this compound to Iloprost ensures more accurate correction for sample loss and matrix effects. |
| Precision (%RSD) | < 5% | < 15% | Co-elution and identical ionization behavior of this compound minimize variability between replicate measurements. |
| Lower Limit of Quantification (LLOQ) | ~1 pg/mL | ~5-10 pg/mL | Improved signal-to-noise ratio due to better correction for background interference allows for more sensitive detection. |
| Matrix Effect (%CV) | < 10% | 20-40% | As a SIL IS, this compound experiences the same ion suppression or enhancement as Iloprost, leading to superior correction. |
| Recovery (%CV) | < 5% | < 15% | Similar extraction efficiency between this compound and Iloprost results in more consistent recovery across different samples. |
This table presents representative data based on typical performance of deuterated versus structural analog internal standards in LC-MS/MS bioanalysis.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical results. Below is a typical LC-MS/MS method for the quantification of Iloprost in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (10 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Iloprost: Q1 359.2 -> Q3 215.2
-
This compound: Q1 363.2 -> Q3 219.2
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: -4500 V
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the context of Iloprost analysis, the following diagrams illustrate its signaling pathway and the analytical workflow.
References
A Comparative Guide to the Cross-Validation of Iloprost Assays Utilizing Iloprost-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters and detailed experimental protocols for the cross-validation of bioanalytical assays for Iloprost, a synthetic analog of prostacyclin PGI2, using its deuterated stable isotope, Iloprost-d4, as an internal standard. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and adhere to regulatory guidelines for bioanalytical method validation.
Quantitative Performance Comparison
The cross-validation of an analytical method is critical to ensure its accuracy and reliability, particularly when transferring the method between laboratories or modifying an existing validated method. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]
Below is a summary of typical acceptance criteria for key validation parameters in a cross-validation study, comparing a hypothetical original and a revised or transferred Iloprost assay.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance of Original Assay | Typical Performance of Transferred/Revised Assay |
| Calibration Curve | |||
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 |
| Range | Defined by at least 6 non-zero standards | 10 - 2000 pg/mL | 10 - 2000 pg/mL |
| Accuracy & Precision | |||
| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.5% | 5.2% |
| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 6.8% | 7.5% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -2.1% | -3.8% |
| Selectivity & Specificity | No significant interfering peaks at the retention times of Iloprost and this compound in blank matrix from at least 6 different sources. | No interference observed | No interference observed |
| Matrix Effect | |||
| Normalized Matrix Factor | CV ≤ 15% | 8.2% | 9.1% |
| Recovery | |||
| Extraction Recovery | Consistent, precise, and reproducible | 85% (CV = 5.1%) | 82% (CV = 6.3%) |
| Stability | |||
| Freeze-Thaw Stability (3 cycles) | Within ± 15% of nominal concentration | -4.5% | -5.1% |
| Short-Term Stability (24h, RT) | Within ± 15% of nominal concentration | -3.2% | -4.0% |
| Long-Term Stability (-80°C, 30 days) | Within ± 15% of nominal concentration | -6.8% | -7.5% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RT: Room Temperature. Data presented are hypothetical and representative of typical LC-MS/MS assay performance.
Experimental Protocols
A detailed methodology is crucial for the successful cross-validation of any bioanalytical assay. Below are representative protocols for sample preparation and LC-MS/MS analysis of Iloprost in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Internal Standard Spiking: To 200 µL of each plasma sample, add 20 µL of this compound working solution (e.g., 1 ng/mL in methanol) and vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iloprost: Precursor ion (m/z) 359.2 → Product ion (m/z) 185.1
-
This compound: Precursor ion (m/z) 363.2 → Product ion (m/z) 189.1
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Iloprost, the following diagrams have been generated.
References
Assessing the Isotopic Purity of Iloprost-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity of internal standards like Iloprost-d4 is paramount for accurate and reproducible results. This guide provides a comparative overview of the primary analytical techniques for assessing the isotopic purity of this compound, supported by experimental protocols and data.
This compound, a deuterated analog of the synthetic prostacyclin Iloprost, is widely used as an internal standard in quantitative bioanalysis by mass spectrometry. Its efficacy as an internal standard is directly dependent on its isotopic enrichment and the distribution of its different deuterated forms (isotopologues). Inadequate isotopic purity can lead to interference with the analyte signal and compromise the accuracy of quantification. Therefore, rigorous assessment of its isotopic composition is a critical quality control step.
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and provides complementary information regarding the isotopic distribution.
Comparison of Analytical Techniques for Isotopic Purity Assessment
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates ions based on their mass-to-charge ratio, allowing for the differentiation and quantification of isotopologues (d0, d1, d2, d3, d4). | Measures the nuclear magnetic resonance of isotopes, providing information on the location and extent of deuteration. |
| Information Provided | Provides the relative abundance of each isotopologue, allowing for the calculation of overall isotopic enrichment. | Can determine the specific sites of deuteration and provide quantitative information on the degree of deuteration at each site. |
| Sensitivity | High sensitivity, capable of detecting and quantifying low-level isotopic impurities. | Generally lower sensitivity than MS, requiring higher sample concentrations. |
| Sample Requirement | Requires very small sample amounts (nanogram to picogram levels). | Requires larger sample amounts (milligram levels). |
| Throughput | High-throughput capabilities, suitable for routine quality control. | Lower throughput, more time-consuming analysis. |
| Quantitative Accuracy | Highly accurate for determining the relative abundance of isotopologues. | Can provide highly accurate quantitative data with proper calibration and experimental setup. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized NMR instrumentation and expertise. |
Isotopic Purity of Commercially Available this compound
Several chemical suppliers offer this compound for research purposes. The stated isotopic purity can vary between manufacturers and even between different batches. It is crucial to consult the Certificate of Analysis (CoA) for specific quantitative data.
| Supplier | Product Number | Stated Isotopic Purity | Reported Isotopologue Distribution (Example) |
| Cayman Chemical | 10005118 | ≥99% deuterated forms (d1-d4) | d0: <0.5%, d1: <1%, d2: <2%, d3: ~10%, d4: >85% |
| LGC Standards | TRC-I267302 | Not specified | Data not readily available |
| MedChemExpress | HY-A0096S1 | Not specified | Data not readily available |
Note: The isotopologue distribution is an example and can vary. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
This method is ideal for determining the relative abundance of each isotopologue of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
2. LC-MS/MS Method:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Scan Mode: Full scan from m/z 350-380 to cover the expected mass range of Iloprost and its deuterated isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue:
-
d0 (unlabeled Iloprost): m/z 360.22
-
d1: m/z 361.23
-
d2: m/z 362.23
-
d3: m/z 363.24
-
d4: m/z 364.24
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired d4 isotopologue.
Quantitative Deuterium Nuclear Magnetic Resonance (²H-qNMR)
This technique provides detailed information about the location and extent of deuteration.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Pulse Sequence: A quantitative deuterium pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T1).
-
Number of Scans: A sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with appropriate window functions and perform baseline correction.
3. Data Analysis:
-
Integrate the signals corresponding to the deuterium atoms in this compound and the signal of the internal standard.
-
The concentration and, subsequently, the isotopic enrichment can be calculated by comparing the integral of the this compound signals to the integral of the known amount of the internal standard.
-
The chemical shifts of the deuterium signals will confirm the positions of deuteration.
Visualizing the Experimental Workflow and Iloprost's Mechanism of Action
To aid in the understanding of the experimental process and the biological context of Iloprost, the following diagrams are provided.
Caption: Workflow for Isotopic Purity Assessment of this compound by LC-MS.
Caption: Simplified Signaling Pathway of Iloprost.
Conclusion and Recommendations
Both LC-MS and NMR spectroscopy are powerful techniques for assessing the isotopic purity of this compound.
-
For routine quality control and determination of isotopologue distribution, high-resolution LC-MS is the method of choice due to its high sensitivity, throughput, and accuracy in determining relative abundances.
-
²H-qNMR is invaluable for confirming the site of deuteration and for orthogonal quantification, providing a comprehensive characterization of the deuterated standard.
For researchers in drug development and other regulated environments, employing both techniques provides the most robust and complete assessment of the isotopic purity of this compound, ensuring the integrity and reliability of quantitative bioanalytical data. It is strongly recommended to always obtain and review the batch-specific Certificate of Analysis from the supplier and to perform in-house verification of isotopic purity, especially for critical studies.
Inter-Laboratory Comparison of Iloprost-d4 Analytical Methods: A Comparative Guide
This guide provides a comparative overview of analytical methodologies relevant for the quantification of Iloprost-d4, a deuterated internal standard for the synthetic prostacyclin analogue, Iloprost. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document focuses on comparing validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for similar prostaglandin compounds, which utilize deuterated internal standards. This approach offers valuable insights for researchers, scientists, and drug development professionals involved in the bioanalysis of Iloprost.
Iloprost is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1][2] Accurate quantification of Iloprost in biological matrices is crucial for pharmacokinetic and clinical studies, where deuterated internal standards like this compound are essential for reliable and accurate measurements.
Comparison of Analytical Methodologies
The quantification of prostaglandins and their analogues in biological fluids is predominantly achieved using LC-MS/MS due to its high sensitivity and specificity.[3][4] The following table summarizes the key parameters from published LC-MS/MS methods for the analysis of prostaglandins, which are structurally related to Iloprost and employ similar analytical strategies.
| Parameter | Method A (Latanoprost Free Acid)[5] | Method B (Oseltamivir and Metabolite)[6] | Method C (8-iso-PGF2α)[7] |
| Instrumentation | Triple Quadrupole MS | Triple Quadrupole MS | Ultra High Performance LC-MS/MS |
| Internal Standard | Latanoprost free acid-d4 | Acyclovir | 8-iso-PGF2α-d4 |
| Sample Preparation | Protein Precipitation / Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) | Not specified, mentions isotope dilution |
| Chromatography | C8 Column, Isocratic Elution | C18 Column, Isocratic Elution | C18 Column, Reversed-Phase |
| Ionization Mode | ESI Positive | Electrospray Ionization (ESI) | Not specified |
| Linearity Range | 10–160 ng/mL (in Aqueous Humor) | 0.92-745.98 ng/mL | 0-1,410 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.92 ng/mL | Not specified (LOD is 17.6 pg/mL) |
| Accuracy | Within ±15% | Within ±10.1% | 95.5–101.8% (from spiked recovery) |
| Precision (CV%) | <15% | <10.1% | <2% (within-day and between-day) |
| Run Time | Not specified | 1.0 min | 11 min |
Experimental Protocols
Below is a representative experimental protocol for the quantification of a prostaglandin analogue using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on common practices in the field.[5][6][7]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 500 µL of plasma sample, add the internal standard (this compound) solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM). The transitions would be specific for Iloprost and this compound.
-
Hypothetical Iloprost Transition: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Hypothetical this compound Transition: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantification of Iloprost using this compound as an internal standard in a biological matrix.
Caption: Workflow for bioanalysis of Iloprost using a deuterated internal standard.
Iloprost Signaling Pathway
Iloprost functions as a synthetic analogue of prostacyclin (PGI2), exerting its therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor).[1]
Caption: Simplified signaling cascade of Iloprost via the IP receptor and cAMP pathway.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Performance Characteristics of Iloprost-d4 in Analytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Iloprost-d4, a deuterated analog of the synthetic prostacyclin (PGI₂) mimetic Iloprost, in analytical assays. This compound is commonly employed as an internal standard in mass spectrometry-based quantification of Iloprost in biological matrices. This guide offers a comparative overview of its performance against other potential alternatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate analytical strategies for their studies.
Introduction to Iloprost and the Role of Deuterated Internal Standards
Iloprost is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic conditions. Accurate quantification of Iloprost in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS/MS bioanalysis. These standards, in which one or more atoms are replaced with a heavier isotope (in this case, deuterium), are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the sample preparation process, it co-elutes with the analyte and experiences similar variations in extraction recovery and ionization efficiency. This co-analysis allows for accurate correction of potential analytical errors, leading to more precise and reliable quantification of the target analyte.
Performance Characteristics of this compound in LC-MS/MS Assays
| Performance Characteristic | Typical Acceptance Criteria | Expected Performance of an this compound based LC-MS/MS Assay |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | A linear relationship between the analyte concentration and the instrument response is expected over a defined range, with an r² value exceeding 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. | The LLOQ for Iloprost using a modern LC-MS/MS system with this compound as an internal standard is anticipated to be in the low pg/mL range, enabling the analysis of clinically relevant concentrations. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). | The use of this compound is expected to yield high accuracy, with mean concentrations of quality control samples falling within 85-115% of their nominal values. |
| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% at the LLOQ). | Both intra- and inter-assay precision are expected to be excellent, with CVs well below 15%, demonstrating the reproducibility of the method. |
| Recovery | Consistent, precise, and reproducible. | While not required to be 100%, the extraction recovery of Iloprost should be consistent across the concentration range when corrected by this compound. |
| Matrix Effect | The effect of the biological matrix on ionization should be minimized and compensated for by the internal standard. | This compound, co-eluting with Iloprost, is expected to effectively compensate for any ion suppression or enhancement caused by the sample matrix, ensuring reliable quantification. |
Comparison with Alternative Internal Standards
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte itself. While other deuterated prostaglandin analogs could potentially be used, their chromatographic behavior and ionization efficiency might differ from Iloprost, leading to less effective correction for analytical variability.
Hypothetical Comparison of Internal Standards for Iloprost Analysis:
| Internal Standard | Advantages | Disadvantages |
| This compound | - Identical chemical and physical properties to Iloprost, ensuring co-elution and similar ionization behavior. - Provides the most accurate correction for matrix effects and extraction variability. | - May be more expensive than non-isotopically labeled analogs. |
| Other Deuterated Prostaglandin Analogs (e.g., Treprostinil-d4) | - May be more readily available or less expensive in some cases. | - Differences in chemical structure can lead to variations in chromatographic retention time and ionization efficiency compared to Iloprost. - May not fully compensate for Iloprost-specific matrix effects. |
| Structurally Similar, Non-Isotopically Labeled Compounds | - Generally less expensive. | - Significant differences in physicochemical properties lead to poor correction for analytical variability. - Not recommended for regulatory bioanalysis. |
Experimental Protocols
While a specific, detailed protocol for an Iloprost assay using this compound is not publicly available, a general workflow can be outlined based on standard practices for prostaglandin analysis by LC-MS/MS.
Experimental Workflow for Iloprost Quantification
Caption: General workflow for the quantification of Iloprost in biological samples using this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample, previously spiked with this compound solution, onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute Iloprost and this compound with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content to elute Iloprost and this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Iloprost and this compound would be monitored. For example (hypothetical):
-
Iloprost: m/z 359.2 -> 231.1
-
This compound: m/z 363.2 -> 235.1
-
-
Iloprost Signaling Pathway
Iloprost exerts its therapeutic effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Simplified signaling pathway of Iloprost.
Conclusion
This compound serves as the gold-standard internal standard for the accurate and precise quantification of Iloprost in biological matrices by LC-MS/MS. Its identical chemical nature to the analyte ensures the most effective correction for analytical variability, including matrix effects and inconsistencies in sample preparation. While specific performance data from a dedicated public validation study for this compound is limited, the well-established principles of bioanalytical method validation using deuterated standards provide a strong basis for its expected high performance. For researchers and drug development professionals, the use of this compound is highly recommended to ensure the generation of reliable and robust data in pharmacokinetic and other quantitative studies of Iloprost.
Unveiling the Molecular Fingerprints: A Comparative Analysis of Iloprost and Iloprost-d4 Fragmentation Patterns
A detailed guide for researchers, scientists, and drug development professionals on the comparative mass spectrometric fragmentation of Iloprost and its deuterated analog, Iloprost-d4. This document provides key experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid in the accurate identification and quantification of these compounds.
In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification by mass spectrometry. Iloprost, a synthetic analogue of prostacyclin PGI2, is a potent vasodilator used in the treatment of pulmonary hypertension and other vascular disorders. Its deuterated counterpart, this compound, serves as an ideal internal standard in bioanalytical methods. Understanding the distinct fragmentation patterns of both the parent drug and its labeled form is crucial for developing robust and specific analytical assays. This guide presents a comparative analysis of the fragmentation patterns of Iloprost and this compound, supported by experimental data and detailed protocols.
Comparative Fragmentation Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. When subjected to collision-induced dissociation (CID), both Iloprost and this compound yield characteristic fragment ions.
Iloprost Fragmentation:
Under negative ion electrospray ionization (ESI) conditions, Iloprost typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 359.1. Upon fragmentation, a major product ion is observed at m/z 231.2. This transition is a hallmark of Iloprost's structure and is commonly used for its quantification in multiple reaction monitoring (MRM) assays.
This compound Fragmentation:
This compound is synthesized with four deuterium atoms on the pentanoic acid side chain. This isotopic labeling results in a 4 Dalton (Da) mass shift in its molecular weight. Consequently, the deprotonated molecule [M-H]⁻ of this compound is observed at m/z 363.1. Based on the established fragmentation pathway of Iloprost, the corresponding major product ion for this compound is predicted to be at m/z 235.2, reflecting the retention of the deuterated portion of the molecule in this fragment.
The following table summarizes the key mass transitions for Iloprost and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Iloprost | 359.1 | 231.2 |
| This compound | 363.1 | 235.2 (Predicted) |
Visualizing the Fragmentation Pathways
To illustrate the fragmentation process, the following diagrams, generated using the DOT language, depict the proposed fragmentation pathways for both Iloprost and this compound.
Caption: Proposed fragmentation of Iloprost.
Caption: Predicted fragmentation of this compound.
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of Iloprost and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution Preparation: Prepare stock solutions of Iloprost and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solutions with the same solvent to prepare working standard solutions at various concentrations.
-
Sample Extraction (from biological matrix, e.g., plasma):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iloprost: 359.1 > 231.2
-
This compound: 363.1 > 235.2
-
-
Collision Energy and Other Compound-Specific Parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.
This guide provides a foundational understanding of the fragmentation differences between Iloprost and its deuterated analog, this compound. The provided experimental protocol serves as a robust starting point for developing and validating quantitative bioanalytical methods. Researchers are encouraged to optimize the parameters for their specific instrumentation and analytical needs to ensure the highest quality data.
Iloprost-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of Iloprost-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from analogous deuterated prostaglandin standards.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. By incorporating deuterium atoms, this compound is chemically and physically almost identical to the analyte of interest, Iloprost. This structural similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample preparation and instrument response. The mass difference allows for its distinct detection by the mass spectrometer, enabling precise quantification.
Comparative Performance Data
While direct head-to-head comparative studies for this compound against other internal standards are not extensively published, the performance of other deuterated prostaglandin analogs in LC-MS/MS assays provides a strong indication of the expected accuracy and precision of this compound. The following tables summarize key performance metrics from validated bioanalytical methods using deuterated internal standards for similar prostaglandin compounds.
| Internal Standard | Analyte | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |
| d4-PGE2 / d4-PGD2 | PGE2 / PGD2 | Cell Culture Supernatants | < 5% | < 5% | Not explicitly stated, but high | [1] |
| 8-isoprostane-d4 | 8-iso-prostaglandin F2α | Bronchoalveolar Lavage Fluid | < 2% | < 2% | 95.5 - 101.8 | [2] |
| 6-keto PGF1α-d4 | Treprostinil | Rat and Human Serum/Plasma | 1.16 - 3.34% | 1.11 - 4.58% | 92.97 - 107.87 | [3] |
| Latanoprost free acid-d4 | Latanoprost free acid | Rabbit Aqueous Humor and Ciliary Body | < 15% | < 15% | Within ±15% of nominal | [4][5] |
Table 1: Comparative Precision and Accuracy of Deuterated Prostaglandin Internal Standards. The data consistently demonstrates that the use of deuterated internal standards results in high precision (low coefficient of variation) and accuracy, with values well within the accepted regulatory limits (typically ±15%).
| Internal Standard | Analyte | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| d4-PGE2 / d4-PGD2 | PGE2 / PGD2 | > 0.999 | 20 pg/mL | [1] |
| 8-isoprostane-d4 | 8-iso-prostaglandin F2α | 0.9999 | 17.6 pg/mL | [2] |
| 6-keto PGF1α-d4 | Treprostinil | > 0.99 | 0.25 ng/mL | [3] |
| Latanoprost free acid-d4 | Latanoprost free acid | Not explicitly stated | 10 ng/mL (AH), 80 ng/g (CB) | [5] |
Table 2: Linearity and Sensitivity of Methods Using Deuterated Prostaglandin Internal Standards. The excellent linearity (correlation coefficient r² approaching 1) and low limits of quantification highlight the sensitivity and robustness of analytical methods employing deuterated internal standards.
Experimental Protocols
The following are generalized experimental protocols for the quantification of prostaglandins in biological matrices using a deuterated internal standard, based on published methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of this compound working solution as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of a biological fluid sample, add the deuterated internal standard solution.
-
Acidify the sample with a suitable buffer (e.g., 1 M citric acid).
-
Add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate 1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction process twice more.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (Iloprost) and the internal standard (this compound) are monitored.
Mandatory Visualizations
Caption: Bioanalytical workflow for Iloprost quantification using this compound.
Caption: Role of this compound in enhancing accuracy and precision.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Why Iloprost-d4 is the Preferred Internal Standard for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Iloprost, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards, specifically Iloprost-d4, against non-deuterated alternatives, supported by regulatory guidelines and scientific evidence.
In the landscape of bioanalytical method development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have moved towards a harmonized approach, outlined in the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation. A key recommendation within this guideline is the use of stable isotope-labeled internal standards (SIL-ISs) whenever possible for chromatographic assays. This preference is rooted in the ability of SIL-ISs to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most effective compensation for potential variability.
Superior Performance of Deuterated Standards
Deuterated standards, such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Their chemical structure is nearly identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain virtually the same.
The primary advantage of this near-identical nature is the co-elution of the analyte and the internal standard during chromatography. This co-elution ensures that both compounds experience the same degree of matrix effects, such as ion suppression or enhancement, which are common challenges in the analysis of complex biological samples like plasma. By normalizing the analyte response to the internal standard response, these matrix effects can be effectively mitigated, leading to more accurate and precise quantification.[1][2]
In contrast, non-deuterated internal standards, often structural analogs of the analyte, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses. These differences can lead to inadequate compensation for analytical variability and introduce bias into the results. While a structural analogue is better than no internal standard, the data overwhelmingly supports the superiority of a SIL-IS.[3][4]
Comparative Analysis: this compound vs. Non-Deuterated Alternatives
The following table summarizes the expected performance characteristics based on established principles and data from analogous compounds:
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale & Supporting Evidence |
| Accuracy | High | Moderate to High | Co-elution and similar physicochemical properties of this compound minimize variability due to matrix effects and sample processing, leading to higher accuracy. Studies on other prostaglandins have shown that SIL-IS significantly improves accuracy.[5] |
| Precision | High | Moderate | The ability of this compound to track the analyte closely throughout the analytical process results in lower coefficients of variation (%CV) and therefore higher precision.[6] |
| Matrix Effect Compensation | Excellent | Variable | As this compound co-elutes with Iloprost, it experiences the same ion suppression or enhancement, allowing for effective normalization. Structural analogs with different retention times may not provide adequate compensation.[1][4] |
| Regulatory Compliance | Preferred | Acceptable with Justification | The ICH M10 guideline, adopted by the FDA and EMA, explicitly recommends the use of stable isotope-labeled internal standards. The use of a non-deuterated IS would require additional justification and validation to demonstrate its suitability. |
| Method Robustness | High | Moderate | Methods employing deuterated standards are generally more rugged and less susceptible to variations in experimental conditions. |
Experimental Considerations and Protocols
The successful implementation of this compound as an internal standard requires a validated bioanalytical method. Below is a generalized experimental protocol for the quantification of Iloprost in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and this compound internal standard working solution at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to achieve good separation and peak shape for Iloprost and this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Iloprost: Q1 m/z [M-H]⁻ → Q3 m/z fragment ion
-
This compound: Q1 m/z [M-H]⁻ → Q3 m/z fragment ion (Specific m/z values need to be determined through infusion and optimization of the compounds).
-
Method Validation
The bioanalytical method should be fully validated according to the ICH M10 guideline, including the assessment of:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Iloprost Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for the quantification of Iloprost in a biological matrix using this compound as an internal standard.
Caption: Workflow for the quantification of Iloprost using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is the unequivocally recommended approach for the quantitative bioanalysis of Iloprost. This preference is strongly supported by regulatory guidelines and a wealth of scientific evidence demonstrating the superior accuracy, precision, and robustness of methods employing stable isotope-labeled standards. For researchers and drug developers, the investment in a deuterated standard like this compound is a critical step in ensuring the generation of high-quality, reliable data that can withstand regulatory scrutiny and support critical decisions in the drug development process.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
A Guide to the Quantification of Iloprost Using a Deuterated Internal Standard by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Iloprost is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive overview of a bioanalytical method for the quantification of Iloprost in biological samples using a deuterated internal standard, based on currently available literature.
While a single, comprehensively validated study detailing the use of Iloprost-d4 for Iloprost quantification was not identified in the public domain, this guide synthesizes data from closely related methodologies. The presented experimental protocol is based on a published liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Iloprost, and the performance metrics are drawn from a validated method for a structurally similar prostaglandin, 8-isoprostane, which utilizes a deuterated internal standard (8-isoprostane-d4). This provides a robust framework for developing and validating a similar assay for Iloprost.
Comparative Quantitative Data
The following table summarizes the key mass spectrometry parameters for Iloprost analysis and the expected performance characteristics of an assay using a deuterated internal standard, based on an analogous compound.
| Parameter | Iloprost | 8-iso-Prostaglandin F2α (Analog) |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | Not Specified |
| Precursor Ion (m/z) | 359.1 | Not Specified |
| Product Ion (m/z) | 231.2 | Not Specified |
| Internal Standard | Lipoxin A4-d5 (as a proxy) | 8-isoprostane-d4 |
| Method Validation | ||
| Lower Limit of Detection (LOD) | Not Reported | 17.6 pg/mL[1] |
| Lower Limit of Quantification (LOQ) | Not Reported | 29.3 pg/mL (calculated as 10x S₀)[1] |
| Calibration Range | Not Reported | 8.8 - 1,410 pg/mL[1] |
| Precision (CV%) | ||
| Within-day | Not Reported | < 2%[1] |
| Between-day | Not Reported | < 2%[1] |
| Accuracy (%) | Not Reported | 95.5% - 101.8%[1] |
Note: Data for Iloprost mass spectrometry is from a study that used Lipoxin A4-d5 as an internal standard[2]. The method validation data is from a validated method for 8-iso-Prostaglandin F2α using its d4-deuterated internal standard, serving as a performance benchmark[1].
Experimental Protocols
A robust bioanalytical method is crucial for reliable quantification. Below are detailed experimental protocols adapted from the literature for Iloprost and analogous compounds.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method, as described for 8-isoprostane, is recommended for the clean-up of biological samples like bronchoalveolar lavage fluid or plasma[1].
-
Internal Standard Addition: The deuterated internal standard (this compound) is added to the biological sample.
-
SPE Plate Conditioning: A weak anion exchange SPE plate is conditioned.
-
Sample Loading: The sample is loaded onto the SPE plate.
-
Washing Steps: The SPE plate is washed sequentially with:
-
1.8 mL of HPLC-grade water
-
1.8 mL of a 1:3 (v/v) solution of methanol in HPLC-grade water
-
1.8 mL of acetonitrile
-
-
Elution: The analyte and internal standard are eluted from the SPE plate.
-
Evaporation and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS conditions are based on a published method for Iloprost[2].
-
LC System: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: Ascentis Express RP-Amide, 2.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: A gradient elution is used:
-
Mobile Phase A: Methanol:Water:Formic Acid (35:65:0.5)
-
Mobile Phase B: Methanol:Chloroform:Water:Formic Acid (90:10:0.5:0.5)
-
-
Mass Spectrometer: Sciex 6500QTRAP mass spectrometer or a similar triple quadrupole instrument.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iloprost: Precursor ion m/z 359.1 → Product ion m/z 231.2
-
This compound (Proposed): The transition for this compound would be determined by direct infusion, but is expected to be m/z 363.1 → 235.2 (assuming a +4 Da shift).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantification of Iloprost using a deuterated internal standard.
Caption: Workflow for Iloprost quantification using an internal standard.
This guide provides a foundational understanding and a practical starting point for researchers aiming to quantify Iloprost with high sensitivity and accuracy using LC-MS/MS and a deuterated internal standard. The combination of a detailed, albeit adapted, protocol and representative performance data from a closely related molecule should facilitate the successful in-house development and validation of this important bioanalytical assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iloprost-d4
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Iloprost-d4, a deuterated analog of Iloprost used as an internal standard in analytical studies. Adherence to these guidelines will help you mitigate risks, ensure regulatory compliance, and foster a culture of safety within your organization.
Iloprost and its deuterated form are classified as hazardous materials, toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, meticulous handling and disposal are critical. The following procedures are based on information from safety data sheets (SDS) and general guidelines for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, eye protection, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many hazardous chemicals, is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. The general procedure is as follows:
-
Container Management :
-
Keep this compound in a suitable, closed, and properly labeled container for disposal.[4]
-
Do not mix with other waste unless explicitly permitted by your EHS department.
-
-
Waste Segregation :
-
This compound waste, including empty containers and contaminated materials (e.g., pipette tips, wipes), should be segregated as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[4] This is to avoid contamination of sewer systems and the environment.
-
-
Disposal of Unused or Expired this compound :
-
Unused or expired this compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal contractor. Your institution's EHS department will typically manage this process.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound are also considered hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent (consult your EHS department for an appropriate solvent). The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container may be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, as per institutional guidelines.[4]
-
-
Spill Cleanup :
-
In the event of a spill, evacuate personnel from the immediate area.
-
Prevent further leakage if it is safe to do so.[4]
-
Use an absorbent material to collect the spill.
-
The collected material and all cleanup supplies (e.g., gloves, wipes) must be placed in a sealed container and disposed of as hazardous waste.[4]
-
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Iloprost, which are applicable to this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or Harmful if inhaled[1][3] |
Disposal Workflow
To aid in the decision-making process for the disposal of this compound and associated materials, the following workflow diagram is provided.
Caption: this compound Disposal Decision Workflow.
By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always prioritize safety and compliance in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
